molecular formula C6H3BrN2 B016776 5-Bromonicotinonitrile CAS No. 35590-37-5

5-Bromonicotinonitrile

Katalognummer: B016776
CAS-Nummer: 35590-37-5
Molekulargewicht: 183.01 g/mol
InChI-Schlüssel: FTFFHWWIPOQCBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromonicotinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrN2 and its molecular weight is 183.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFFHWWIPOQCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353102
Record name 5-bromonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35590-37-5
Record name 5-bromonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromonicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromonicotinonitrile molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Bromonicotinonitrile, a versatile building block in organic synthesis, particularly for pharmaceutical and materials science research. This document details its molecular structure, chemical properties, and a representative synthetic protocol, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound possesses a pyridine ring substituted with a bromo group at the 5-position and a nitrile (cyano) group at the 3-position.[1] This arrangement of electron-withdrawing groups on the pyridine ring makes it an interesting substrate for various chemical transformations.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-bromopyridine-3-carbonitrile .[1][2] It is also known by several synonyms, including 5-Bromo-3-pyridinecarbonitrile, 3-Cyano-5-bromopyridine, and 5-Bromo-3-cyanopyridine.[1][2][3]

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 35590-37-5[1][2][3]
Molecular Formula C₆H₃BrN₂[1][2][3]
Molecular Weight 183.01 g/mol [1][2][3]
Appearance White to pale yellow crystalline powder[1][4]
Melting Point 103-107 °C[3][4][5]
Boiling Point 228.8 ± 20.0 °C (Predicted)[3][5]
Density 1.72 ± 0.1 g/cm³ (Predicted)[3][4]
Solubility Soluble in chloroform (heated), slightly soluble in ethyl acetate and methanol. Insoluble in water.[1][3][5]
SMILES C1=C(C=NC=C1Br)C#N[1]
InChIKey FTFFHWWIPOQCBC-UHFFFAOYSA-N[1][3]

Experimental Protocol: Synthesis of this compound

The following is a representative synthetic route for this compound starting from 5-bromonicotinic acid. This multi-step process involves chlorination, amidation, and subsequent dehydration to yield the final nitrile product.

Step 1: Preparation of 5-Bromonicotinoyl chloride

  • To a dry, three-necked flask equipped with a stirrer and a hydrogen chloride gas absorption device, add 0.15 mol of 5-bromonicotinic acid and 0.25 mol of thionyl chloride.

  • Heat the mixture in an oil bath to 75-80 °C and stir for 40 minutes, or until all the solid has dissolved.

  • Continue the reaction for an additional 4 hours.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • Gradually add an appropriate amount of ice water to the reaction mixture to hydrolyze any unreacted thionyl chloride, maintaining the temperature between 0-10 °C.

  • Collect the resulting 5-bromonicotinoyl chloride via vacuum filtration.

Step 2: Preparation of 5-Bromonicotinamide

  • The crude 5-bromonicotinoyl chloride is neutralized with a 20% aqueous solution of sodium carbonate (Na₂CO₃) to yield 5-bromonicotinamide. The reported yield for this step is approximately 90%.[6]

  • Alternatively, 0.078 mol of 5-bromonicotinoyl chloride can be added to a 250 mL three-necked flask containing 120 mL of ethyl acetate to create a uniform dispersion.

  • Add 1.09 mol of aqueous ammonia via a constant pressure dropping funnel while maintaining the temperature between 0-10 °C.

  • Allow the reaction to proceed for 8 hours, which will result in a viscous solid-containing mixture.

  • Filter the mixture under reduced pressure to isolate the white solid, which is then recrystallized from anhydrous ethanol. The reported yield for this alternative amidation is 78%.[6]

Step 3: Preparation of this compound

  • In a flask, combine 0.025 mol of 5-bromonicotinamide and 30 mL of toluene.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 0.025 mol of phosphorus oxychloride (POCl₃) and heat the reaction to 110-120 °C for 4 hours.

  • After the reaction is complete, remove the excess POCl₃ by vacuum distillation and cool the mixture to room temperature.

  • Place the flask in an ice-water bath (0-10 °C) and add 40 mL of ethyl acetate with vigorous stirring.

  • Slowly add 10 g of a 20% aqueous potassium carbonate solution to neutralize the remaining POCl₃. The product will dissolve in both the aqueous and organic phases.

  • Separate the organic phase and extract the aqueous phase twice with 20 mL portions of ethyl acetate.

  • Combine the organic phases and wash with 20 mL of 20% aqueous potassium carbonate solution, followed by 20 mL of saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain this compound as a pale yellow crystalline solid. The reported yield is 68%.[6]

The following diagram illustrates the workflow of the described synthesis.

synthesis_workflow start 5-Bromonicotinic Acid step1 Chlorination (SOCl₂) start->step1 intermediate1 5-Bromonicotinoyl Chloride step1->intermediate1 step2 Amidation (NH₃·H₂O) intermediate1->step2 intermediate2 5-Bromonicotinamide step2->intermediate2 step3 Dehydration (POCl₃) intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway for this compound.

Reactivity and Applications

The molecular architecture of this compound, featuring an electron-deficient pyridine ring with bromo and cyano substituents, imparts a unique reactivity profile.[1] The electron-withdrawing nature of the pyridine nitrogen, bromine, and nitrile group makes the aromatic system susceptible to nucleophilic substitution reactions.[1]

The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, such as palladium-catalyzed couplings.[1] The electron-deficient nature of the substrate can accelerate the oxidative addition step, which is often the rate-determining step in these reactions.[1] This allows for the use of milder reaction conditions and lower catalyst loadings compared to more electron-rich aryl bromides.[1]

The nitrile group can undergo a variety of chemical transformations, further enhancing the synthetic utility of this molecule.[1]

Due to its versatile reactivity, this compound is a valuable intermediate in several areas of chemical research:

  • Pharmaceuticals: It is a building block for the synthesis of more complex molecules with potential biological activity. Its derivatives are explored for their anti-cancer and antimicrobial properties.[1]

  • Material Science: It can be used in the synthesis of novel organic materials.[1]

  • Chemical Research: As a versatile intermediate, it is employed in the synthesis of a wide range of functionalized heterocyclic compounds.[1]

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][4] It is also suspected of causing respiratory irritation.[2][4]

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place and keep the container tightly closed.

  • Handle in an inert atmosphere at room temperature.[3][5]

References

Synthesis of 5-Bromonicotinonitrile from 3-Aminopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for the preparation of 5-Bromonicotinonitrile, a valuable building block in pharmaceutical and agrochemical research, starting from 3-aminopyridine. This document outlines a two-step synthetic pathway, including detailed experimental protocols, quantitative data, and process visualizations to facilitate its application in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a pyridine ring substituted with both a bromo and a cyano group, offers multiple points for chemical modification, making it a versatile scaffold in drug discovery and development. The synthesis of this compound from readily available starting materials such as 3-aminopyridine is of significant interest. This guide details a two-step approach involving the regioselective bromination of 3-aminopyridine to yield 3-amino-5-bromopyridine, followed by a Sandmeyer reaction to introduce the nitrile functionality.

Overall Synthetic Pathway

The synthesis of this compound from 3-aminopyridine is proposed to proceed via a two-step sequence. The first step involves the selective bromination of the pyridine ring at the 5-position. The subsequent step is the conversion of the amino group to a nitrile via a Sandmeyer reaction.

Overall Synthesis 3-Aminopyridine 3-Aminopyridine 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine 3-Aminopyridine->3-Amino-5-bromopyridine Step 1: Bromination This compound This compound 3-Amino-5-bromopyridine->this compound Step 2: Sandmeyer Cyanation Bromination Workflow A Dissolve 3-aminopyridine in a suitable solvent (e.g., acetic acid). B Cool the solution to 0-5 °C. A->B C Slowly add a solution of brominating agent (e.g., NBS or Br2 in acetic acid). B->C D Stir at room temperature and monitor reaction completion by TLC. C->D E Quench the reaction and neutralize with a base (e.g., NaOH solution). D->E F Extract the product with an organic solvent. E->F G Dry, concentrate, and purify the crude product by column chromatography. F->G Sandmeyer Cyanation Workflow A Dissolve 3-amino-5-bromopyridine in an aqueous acidic solution (e.g., H2SO4). B Cool the solution to 0-5 °C. A->B C Add a solution of sodium nitrite in water dropwise to form the diazonium salt. B->C E Slowly add the cold diazonium salt solution to the CuCN solution. C->E D In a separate flask, prepare a solution of copper(I) cyanide. D->E F Warm the reaction mixture and monitor for completion. E->F G Cool, neutralize, and extract the product with an organic solvent. F->G H Dry, concentrate, and purify the crude this compound. G->H

An In-depth Technical Guide to the Synthetic Routes and Precursors of 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Bromonicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. This document details the core methodologies, presents quantitative data in structured tables, and visualizes the reaction workflows.

Introduction

This compound, also known as 5-bromo-3-pyridinecarbonitrile, is a valuable building block in organic synthesis. Its structure, featuring a pyridine ring substituted with a bromine atom and a cyano group, offers multiple reaction sites for the construction of complex molecules. This versatility makes it a sought-after precursor in the development of novel therapeutic agents and crop protection chemicals. This guide explores the most common and effective synthetic routes to this important compound.

Primary Synthetic Route: From 5-Bromonicotinic Acid

The most widely documented and reliable method for the synthesis of this compound begins with the readily available precursor, 5-bromonicotinic acid. This multi-step synthesis involves the sequential conversion of the carboxylic acid group to a nitrile. The overall pathway can be summarized as follows:

  • Chlorination: 5-Bromonicotinic acid is first converted to its more reactive acid chloride derivative, 5-bromonicotinoyl chloride, typically using thionyl chloride (SOCl₂).

  • Amidation: The resulting 5-bromonicotinoyl chloride is then reacted with ammonia to form 5-bromonicotinamide.

  • Dehydration: Finally, the amide is dehydrated to the corresponding nitrile, this compound, most commonly using phosphorus oxychloride (POCl₃).

G cluster_0 Synthesis of this compound from 5-Bromonicotinic Acid A 5-Bromonicotinic Acid B 5-Bromonicotinoyl Chloride A->B SOCl2 C 5-Bromonicotinamide B->C NH3 D This compound C->D POCl3 G cluster_1 Direct Bromination of Nicotinonitrile A Nicotinonitrile B This compound A->B Br2, Lewis Acid G cluster_2 Sandmeyer Reaction Route A 3-Amino-5-bromopyridine B 5-Bromo-3-pyridinediazonium salt A->B NaNO2, H+ C This compound B->C CuCN

The Reactivity of the Bromine Atom in 5-Bromonicotinonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom on the electron-deficient pyridine ring, activated by the electron-withdrawing nitrile group, imparts a unique reactivity profile. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the strategic design and execution of synthetic routes utilizing this valuable intermediate.

Introduction

The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery. This compound offers a strategic entry point for the introduction of diverse molecular fragments at the 5-position of the pyridine ring. The inherent electronic properties of the molecule, characterized by an electron-deficient aromatic system, render the C-Br bond susceptible to a variety of transformations. This guide will delve into the key reactions that leverage the reactivity of this bromine atom, providing researchers with the necessary information to effectively incorporate this building block into their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The general reactivity trend for halopyridines in these reactions is I > Br > Cl > F, making this compound a substrate with good reactivity under relatively mild conditions.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various boronic acids or their derivatives. This reaction is widely employed for the synthesis of 5-aryl- and 5-heteroarylnicotinonitriles.

Quantitative Data Summary:

While specific data for this compound is not extensively tabulated in single sources, the following table is compiled from analogous reactions with 5-bromonicotinic acid and general knowledge of Suzuki-Miyaura couplings of bromopyridines.[1][3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF8024~85
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF8024~89
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF8024~82
4Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O10012>90

Experimental Protocol: Synthesis of 5-Phenylnicotinonitrile

  • Materials: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (3.0 equiv), Anhydrous DMF.

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.[1]

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst to the flask.

    • Subsequently, add anhydrous DMF via syringe.

    • Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 5-phenylnicotinonitrile.

Diagram of Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, Phenylboronic Acid, K3PO4 to Schlenk Flask B Evacuate and Backfill with Inert Gas (x3) A->B C Add Pd(PPh3)4 Catalyst B->C D Add Anhydrous DMF C->D E Heat to 80°C and Stir for 24h D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Dilute with Water F->G H Extract with Ethyl Acetate G->H I Wash with Brine, Dry, and Concentrate H->I J Purify by Column Chromatography I->J K K J->K 5-Phenylnicotinonitrile

A typical experimental workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between this compound and a terminal alkyne, providing access to 5-alkynylnicotinonitriles. This reaction is typically co-catalyzed by palladium and copper complexes.

Quantitative Data Summary:

The following data is based on protocols for the Sonogashira coupling of similar bromopyridine derivatives.[4]

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT16~90
21-Ethynyl-4-ethylbenzenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF6512~85
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT16~92

Experimental Protocol: Synthesis of 5-(Phenylethynyl)nicotinonitrile

  • Materials: this compound (1.1 equiv), Phenylacetylene (1.0 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Triethylamine (Et₃N), Anhydrous and degassed THF.

  • Procedure:

    • To a Schlenk flask, add this compound. Evacuate and backfill the flask with inert gas three times.

    • Add a degassed solution of THF and triethylamine.

    • Add Pd(PPh₃)₄ and CuI to the reaction mixture.

    • Degas the mixture for an additional 5 minutes.

    • Add phenylacetylene dropwise and stir the reaction mixture at room temperature for 16 hours.[4]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram of Catalytic Cycle:

Sonogashira_Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (this compound) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Cu(I)X Cu(I)X R-C≡CH R-C≡CH R-C≡C-Cu R-C≡C-Cu R-C≡C-Cu->Cu(I)X R-C≡CH->R-C≡C-Cu Base

Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 5-aminonicotinonitrile derivatives from this compound and a variety of primary and secondary amines.

Quantitative Data Summary:

The following data is based on established protocols for the Buchwald-Hartwig amination of similar heteroaryl bromides.[5]

EntryAminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene11012-24~80-95
2MorpholinePd(OAc)₂ (2)Xantphos (5)Cs₂CO₃Toluene11016~80
3Benzophenone iminePd(OAc)₂ (2)X-Phos (4)KOtBuToluene10012>90

Experimental Protocol: Synthesis of 5-(Phenylamino)nicotinonitrile

  • Materials: this compound (1.0 equiv), Aniline (1.2 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), Sodium tert-butoxide (NaOtBu) (1.4 equiv), Anhydrous Toluene.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, aniline, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.[5]

    • Add anhydrous toluene to the flask via syringe.

    • Subject the reaction mixture to three cycles of vacuum-backfill with argon.

    • Heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram of Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (this compound) Ar-Pd(II)(NHR)L2 Ar-Pd(II)(NHR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(NHR)L2 Amine Coordination & Deprotonation (RNH2, Base) Ar-Pd(II)(NHR)L2->Pd(0)L2 Reductive Elimination Ar-NHR Ar-NHR Ar-Pd(II)(NHR)L2->Ar-NHR

Simplified catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nature of the pyridine nitrogen and the nitrile group at the 3-position activates the aromatic ring of this compound towards nucleophilic attack. This allows for the displacement of the bromine atom by a variety of nucleophiles under relatively mild conditions. The reaction proceeds through a Meisenheimer complex intermediate.[6]

Quantitative Data Summary:

EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1PyrrolidineK₂CO₃DMF10012~85
2Sodium Methoxide-MethanolReflux8>90
3Sodium PhenoxideK₂CO₃DMF12024~70
4Sodium Azide-DMF10016~65

Experimental Protocol: Synthesis of 5-(Pyrrolidin-1-yl)nicotinonitrile

  • Materials: this compound (1.0 equiv), Pyrrolidine (1.2 equiv), K₂CO₃ (2.0 equiv), DMF.

  • Procedure:

    • To a round-bottom flask, add this compound, K₂CO₃, and DMF.

    • Add pyrrolidine to the mixture.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram of Reaction Mechanism:

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group A This compound B Meisenheimer Complex (Resonance Stabilized) A->B + Nu- C 5-Substituted Nicotinonitrile B->C - Br-

General mechanism of nucleophilic aromatic substitution (SNAr).

Other Notable Reactions

Heck Coupling

The Heck reaction allows for the coupling of this compound with alkenes to form 5-vinylnicotinonitrile derivatives.[7]

Ullmann Condensation

The Ullmann condensation provides a route to form C-O, C-N, and C-S bonds, typically using a copper catalyst at elevated temperatures. This can be an alternative to palladium-catalyzed methods.[8]

Cyanation

The bromine atom can be replaced by a cyanide group to furnish 3,5-dicyanopyridine. This can be achieved using various cyanide sources, often with a palladium or copper catalyst.[9]

Conclusion

The bromine atom in this compound is a highly versatile functional group that enables a wide array of chemical transformations. Its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions makes it a valuable building block for the synthesis of a diverse range of substituted nicotinonitrile derivatives. This guide has provided an in-depth overview of these key reactions, including quantitative data and detailed experimental protocols, to empower researchers in their synthetic endeavors. The predictable reactivity and broad applicability of this compound will undoubtedly continue to fuel innovation in drug discovery and materials science.

References

electrophilic and nucleophilic sites of 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromonicotinonitrile

Introduction

This compound is a versatile heterocyclic compound widely utilized as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and novel organic materials.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom at the 5-position and a nitrile group at the 3-position, imparts a unique electronic landscape that dictates its reactivity.[1] Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for chemists aiming to leverage its synthetic potential. This guide provides a comprehensive analysis of the reactive sites of this compound, supported by theoretical principles, quantitative data, and detailed experimental protocols.

Electronic Properties and Reactivity Overview

The chemical behavior of this compound is governed by the interplay of the electronic effects of its constituent functional groups:

  • Pyridine Nitrogen: The nitrogen atom is more electronegative than the carbon atoms in the ring, leading to an overall electron-deficient aromatic system. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution compared to benzene but activates it towards nucleophilic attack.[1][3]

  • Nitrile Group (-CN): The cyano group is a strong electron-withdrawing group through both inductive and resonance effects. This further deactivates the ring towards electrophilic attack and enhances its electrophilicity.

  • Bromo Group (-Br): The bromine atom is an electronegative substituent that withdraws electron density via the inductive effect. This makes the carbon atom to which it is attached (C5) highly electrophilic and susceptible to nucleophilic substitution.[1]

These combined electronic effects create distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic sites.

Nucleophilic Sites

The primary nucleophilic site in this compound is the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons. This site is readily protonated in the presence of acids and can coordinate to metal centers. The π-system of the aromatic ring, although electron-deficient, can also exhibit nucleophilic character in certain reactions, such as in the formation of π-complexes with strong electrophiles.

Electrophilic Sites

This compound possesses several electrophilic centers, making it a valuable substrate for a variety of synthetic transformations:

  • C5 (Carbon-bearing Bromine): This is the most significant electrophilic site. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group, combined with the inductive effect of the bromine atom, makes this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] The bromine atom serves as an excellent leaving group, allowing for its displacement by a wide range of nucleophiles.[1]

  • Nitrile Carbon: The carbon atom of the nitrile group is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond. It can be attacked by strong nucleophiles, leading to the formation of imines or amines upon reduction, or hydrolysis to a carboxylic acid.

  • C2, C4, and C6 of the Pyridine Ring: These carbon atoms are also electrophilic due to the electron-withdrawing effect of the ring nitrogen. They are susceptible to attack by strong organometallic nucleophiles.

Quantitative Analysis of Reactivity

The reactivity of this compound can be quantitatively assessed through computational methods such as the analysis of its Frontier Molecular Orbitals (HOMO and LUMO) and its Molecular Electrostatic Potential (MEP) map.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a powerful tool for predicting chemical reactivity.[4][5] The Highest Occupied Molecular Orbital (HOMO) represents the electron-donating ability (nucleophilicity) of a molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates its electron-accepting ability (electrophilicity).[4][6][7][8]

OrbitalEnergy (eV) (Representative Values)Localization and Reactivity Implication
HOMO -7.5 to -8.5Primarily localized on the bromine atom and the π-system of the pyridine ring. This suggests that interactions with electrophiles could involve these regions.
LUMO -1.0 to -2.0Predominantly localized on the pyridine ring, particularly at the C2, C4, C5, and C6 positions. This indicates the susceptibility of the ring to nucleophilic attack.
HOMO-LUMO Gap 5.5 to 7.5A relatively large gap suggests good kinetic stability.[9][10]

Note: The values presented are representative and can vary depending on the computational method used.

Molecular Electrostatic Potential (MEP) Map

An MEP map provides a visual representation of the charge distribution on a molecule's surface.[11][12][13][14]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the pyridine nitrogen atom.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are prone to nucleophilic attack. The most positive potential is anticipated around the carbon atom bonded to the bromine (C5) and the nitrile carbon.

Experimental Protocols

The following are detailed methodologies for key experiments that demonstrate the reactivity of the .

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 5-(Methylthio)nicotinonitrile

This protocol illustrates the high electrophilicity of the C5 position.

  • Reaction Setup: To a solution of this compound (1.0 g, 5.46 mmol) in anhydrous dimethylformamide (DMF) (20 mL) in a round-bottom flask, add sodium thiomethoxide (0.46 g, 6.55 mmol).

  • Reaction Conditions: Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Suzuki Cross-Coupling - Synthesis of 5-Phenylnicotinonitrile

This protocol is a classic example of a palladium-catalyzed cross-coupling reaction at the C5 position.

  • Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 g, 5.46 mmol), phenylboronic acid (0.80 g, 6.55 mmol), and sodium carbonate (1.74 g, 16.38 mmol) in a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Catalyst Addition: Degas the mixture by bubbling with argon for 15 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (0.32 g, 0.27 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an argon atmosphere for 12 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-phenylnicotinonitrile.

Visualizations

G Reactivity of this compound cluster_electrophilic Electrophilic Sites (Nucleophilic Attack) cluster_nucleophilic Nucleophilic Sites (Electrophilic Attack) C5 C5-Br CN Nitrile Carbon C_ring C2, C4, C6 N_pyridine Pyridine Nitrogen Pi_system Aromatic π-System molecule This compound molecule->C5 SNAr, Cross-Coupling molecule->CN Reduction, Hydrolysis molecule->C_ring Organometallic Addition molecule->N_pyridine Protonation, Coordination molecule->Pi_system π-Complexation

Figure 1: Logical diagram illustrating the primary and their corresponding reaction types.

G Experimental Workflow: Suzuki Coupling start Start | Reaction Setup reagents Reagents This compound Phenylboronic Acid Base (e.g., Na2CO3) Solvent Mixture start->reagents catalyst Catalyst Addition Degas with Argon Add Pd(PPh3)4 reagents->catalyst reaction Reaction Conditions Heat to Reflux Stir for 12h under Argon catalyst->reaction workup Work-up Cool to RT Dilute with Ethyl Acetate Wash with Water & Brine reaction->workup purification Purification Dry Organic Layer Concentrate in vacuo Flash Chromatography workup->purification end End | Pure 5-Phenylnicotinonitrile purification->end

References

The Versatility of 5-Bromonicotinonitrile: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinonitrile, a halogenated pyridine derivative, has emerged as a pivotal and versatile building block in the field of medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom at the 5-position and a nitrile group at the 3-position, offers a unique combination of reactive handles for synthetic elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the strategic installation of diverse aryl and heteroaryl moieties. The nitrile group can also be transformed into various functional groups, further expanding the accessible chemical space. This synthetic tractability makes this compound an invaluable scaffold for the construction of compound libraries aimed at discovering and optimizing novel therapeutic agents, particularly in the realm of kinase inhibition.

Synthetic Utility and Key Reactions

The true power of this compound as a medicinal chemistry scaffold lies in its capacity to undergo a variety of robust and high-yielding chemical transformations. The primary reaction leveraged by chemists is the Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation. This reaction allows for the efficient coupling of the pyridine core with a wide array of boronic acids and esters, generating a diverse set of 5-aryl or 5-heteroaryl nicotinonitrile derivatives. These derivatives often serve as the core structure for many potent and selective kinase inhibitors.

Application in Kinase Inhibitor Development

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common motif in kinase inhibitors as it can effectively mimic the adenine ring of ATP, enabling competitive binding to the enzyme's active site. By using this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationships (SAR) of novel kinase inhibitors. The strategic introduction of various substituents via Suzuki-Miyaura coupling allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A key therapeutic target where this scaffold has shown promise is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. p38 MAPK is a central mediator of inflammatory responses, and its inhibition is a promising strategy for treating a range of inflammatory diseases.

Quantitative Data: Biological Activity of Cyanopyridine Derivatives

The following table summarizes the in vitro biological activity of representative cyanopyridine-based kinase inhibitors. While not all are direct derivatives of this compound, they showcase the potency that can be achieved with the 5-aryl-nicotinonitrile scaffold.

Compound IDTarget KinaseAssay TypeIC50 (µM)Cancer Cell LineIC50 (µM)Reference
5e VEGFR-2Enzyme Inhibition0.124MCF-7 (Breast)1.39[1]
5e HER-2Enzyme Inhibition0.077--[1]
5a VEGFR-2Enzyme Inhibition0.217MCF-7 (Breast)1.77[1]
5a HER-2Enzyme Inhibition0.168HepG2 (Liver)2.71[1]
7h PIM-1Enzyme Inhibition0.283MCF-7 (Breast)1.89[2]
8f PIM-1Enzyme Inhibition0.58MCF-7 (Breast)1.69[2]
4d PIM-1Enzyme Inhibition0.46HePG2 (Liver)6.95[3]
4c PIM-1Enzyme Inhibition0.56HCT-116 (Colon)7.15[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-arylnicotinonitrile product.

General Protocol for In Vitro Kinase Inhibition Assay (p38α MAPK)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Recombinant human p38α MAPK enzyme

  • ATP

  • Substrate peptide (e.g., Myelin Basic Protein)

  • Synthesized inhibitor compound

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

  • Reaction Setup: In a microplate, add the assay buffer, the kinase enzyme, and the inhibitor solution at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate a key signaling pathway targeted by inhibitors derived from this compound and a typical workflow for their discovery and development.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_downstream Downstream Effects Stress Environmental Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF-2, MEF-2) p38->TranscriptionFactors Inhibitor 5-Aryl-nicotinonitrile Inhibitor Inhibitor->p38 Inflammation Inflammation & Apoptosis TranscriptionFactors->Inflammation Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_testing Preclinical Testing Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Library Compound Library (5-Aryl-nicotinonitriles) Coupling->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (IC50, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

References

The Versatile Scaffold: Unlocking the Agrochemical Potential of 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Agrochemical Professionals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In this context, the strategic design and synthesis of new active ingredients are paramount. 5-Bromonicotinonitrile, a halogenated pyridine derivative, has emerged as a highly versatile and valuable building block for the synthesis of a new generation of fungicides, with burgeoning potential in insecticides and herbicides. Its unique electronic properties and multiple reactive sites—the bromine atom, the nitrile group, and the pyridine ring itself—offer a rich platform for chemical diversification and the development of molecules with tailored biological activities.

This technical guide provides a comprehensive overview of the current and potential applications of this compound in the agrochemical sector. It delves into the synthetic pathways leading to potent fungicidal compounds, supported by quantitative bioactivity data and detailed experimental protocols. Furthermore, it explores the prospective utility of this scaffold in the development of novel insecticides and herbicides, presenting logical frameworks for future research and development.

Fungicidal Applications: A Rich Vein of Nicotinamide Derivatives

The most well-documented agrochemical application of this compound lies in the synthesis of potent fungicidal nicotinamide derivatives. These compounds have demonstrated significant efficacy against a range of plant pathogens.

Quantitative Bioactivity of Fungicidal Derivatives

The following table summarizes the quantitative efficacy of various nicotinamide derivatives synthesized from precursors that can be derived from this compound. The data highlights the potential of this chemical class against economically important plant diseases.

Compound IDTarget PathogenBioassay TypeEfficacy (EC₅₀/IC₅₀) (mg/L or µM)Reference CompoundEfficacy of Reference (mg/L or µM)
4a Pseudoperonospora cubensis (Cucumber Downy Mildew)in vivo (Greenhouse)4.69 mg/LDiflumetorim21.44 mg/L
Flumorph7.55 mg/L
4f Pseudoperonospora cubensis (Cucumber Downy Mildew)in vivo (Greenhouse)1.96 mg/LDiflumetorim21.44 mg/L
Flumorph7.55 mg/L
(S)-3i Botryosphaeria berengrianain vitro6.68 µg/mLFluxapyroxad7.93 µg/mL
3a-17 Rhizoctonia solaniin vitro (Mycelial Growth)15.8 µMBoscalid-
Sclerotinia sclerotiorumin vitro (Mycelial Growth)20.3 µMCarbendazim-
Key Synthetic Pathways and Experimental Protocols

The synthesis of these potent fungicides typically involves the conversion of the nitrile group of a 5-bromonicotinic acid derivative into an amide. The following sections detail the general synthetic strategies and provide a representative experimental protocol.

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives from a substituted nicotinoyl chloride (which can be prepared from the corresponding nicotinic acid, a hydrolyzation product of this compound) is a key strategy. The bromine atom on the pyridine ring can be further functionalized to modulate the compound's activity.

G cluster_0 Synthesis of Nicotinoyl Chloride cluster_1 Amide Formation 5-Bromonicotinic_acid 5-Bromonicotinic Acid 5-Bromonicotinoyl_chloride 5-Bromonicotinoyl Chloride 5-Bromonicotinic_acid->5-Bromonicotinoyl_chloride Reaction 5-Bromonicotinic_acid->5-Bromonicotinoyl_chloride Thionyl_chloride SOCl₂ Final_Product N-(thiophen-2-yl) Nicotinamide Derivative 5-Bromonicotinoyl_chloride->Final_Product Amidation 5-Bromonicotinoyl_chloride->Final_Product Thiophene_amine Substituted Thiophen-2-amine Pyridine_base Pyridine (base)

General synthesis of N-(thiophen-2-yl) nicotinamide derivatives.

This protocol is a representative example of the amidation reaction to form the final fungicidal compound.

Materials:

  • Substituted 5-bromonicotinoyl chloride (1.0 eq)

  • Substituted thiophen-2-amine (1.0 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of the substituted thiophen-2-amine (1.0 eq) and pyridine (2.0 eq) in dichloromethane at 0 °C, a solution of the substituted 5-bromonicotinoyl chloride (1.0 eq) in dichloromethane is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-(thiophen-2-yl) nicotinamide derivative.

Insecticidal and Herbicidal Potential: A Frontier for Exploration

While the fungicidal applications of this compound derivatives are well-established, their potential as insecticides and herbicides is an area ripe for investigation. The pyridine scaffold is a common feature in many commercial insecticides, and the unique substitution pattern of this compound offers opportunities for novel molecular designs.

Logical Framework for Insecticide Development

Neonicotinoids, a major class of insecticides, feature a chloropyridine or chlorothiazole ring. The 5-bromopyridine moiety of this compound can be considered a bioisostere of the chloropyridine ring, suggesting its potential in developing new insecticidal compounds. The nitrile group can also be transformed into various functionalities to interact with insect-specific targets.

G Start This compound Step1 Nucleophilic Substitution at C-Br Start->Step1 Introduce diverse side chains Step2 Modification of Nitrile Group Step1->Step2 e.g., Reduction to amine, Hydrolysis to acid Step3 Ring Functionalization Step2->Step3 e.g., Further substitutions on pyridine ring End Novel Insecticidal Candidates Step3->End

Workflow for developing insecticides from this compound.
Conceptual Pathways for Herbicide Synthesis

Many herbicides contain a pyridine ring system that is crucial for their biological activity. By leveraging the reactivity of the bromine and nitrile groups, this compound can be elaborated into structures that mimic known herbicidal pharmacophores or explore novel chemical space. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, a common feature in auxin-mimic herbicides.

G cluster_0 Initial Transformations cluster_1 Coupling and Derivatization Start This compound Hydrolysis Hydrolysis of Nitrile Start->Hydrolysis Carboxylic_Acid 5-Bromonicotinic Acid Hydrolysis->Carboxylic_Acid Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Carboxylic_Acid->Coupling Esterification Esterification/Amidation Coupling->Esterification Herbicidal_Analogues Potential Herbicidal Analogues Esterification->Herbicidal_Analogues

Conceptual pathway to herbicidal analogues.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile starting material for the synthesis of potent fungicidal agents. The nicotinamide derivatives derived from this scaffold have shown excellent activity against challenging plant pathogens, highlighting the potential for the development of new commercial fungicides.

The exploration of this compound in the realms of insecticides and herbicides remains a promising yet underexplored frontier. The structural similarities to existing pesticidal classes, combined with the multiple avenues for chemical modification, provide a strong rationale for initiating discovery programs in these areas. Future research should focus on the strategic design and synthesis of novel derivatives and their subsequent biological evaluation to unlock the full agrochemical potential of this remarkable heterocyclic building block. The data and protocols presented in this guide serve as a foundational resource for scientists dedicated to advancing crop protection chemistry.

The Synthetic Versatility of 5-Bromonicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinonitrile, also known as 5-bromo-3-cyanopyridine, is a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctionalized pyridine core, featuring a bromine atom, a nitrile group, and a pyridine nitrogen, offers a multitude of reactive sites for strategic chemical modifications. This trifecta of functionality makes it an indispensable intermediate in the synthesis of a wide array of complex molecules, particularly in the realms of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in numerous biologically active compounds, and the strategic placement of the bromo and cyano groups on the nicotinonitrile framework allows for the facile introduction of diverse pharmacophores and the construction of novel heterocyclic systems. This technical guide provides an in-depth review of the key synthetic applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions and its utility in the synthesis of fused ring systems.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the nicotinonitrile ring is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is extensively used to synthesize 5-aryl- and 5-heteroarylnicotinonitriles, which are key intermediates for various pharmaceuticals.

General Reaction Scheme:

Suzuki_Coupling start This compound product 5-Aryl/Heteroarylnicotinonitrile start->product Pd-catalyzed coupling boronic_acid R-B(OH)₂ boronic_acid->product pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) base Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) solvent Solvent (e.g., Toluene/H₂O, Dioxane)

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridine Derivatives:

While specific data for a wide range of this compound couplings is dispersed, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of analogous bromopyridine substrates, which serve as a strong predictive model.[1]

Coupling Partner (Arylboronic Acid)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)Toluene/EtOH (9:1)902478
2-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)1001275
4-Acetylphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O (10:1)951872

Experimental Protocol: Synthesis of 5-Phenylnicotinonitrile [1]

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%). Subsequently, add degassed 1,4-dioxane/water (4:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 5-phenylnicotinonitrile.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with primary or secondary amines. This reaction is instrumental in synthesizing 5-aminonicotinonitrile derivatives, which are important precursors for various biologically active molecules.

General Reaction Scheme:

Buchwald_Hartwig start This compound product 5-(R¹R²N)-nicotinonitrile start->product Pd-catalyzed amination amine R¹R²NH amine->product pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) ligand Ligand (e.g., BINAP, Xantphos) base Base (e.g., NaOtBu, Cs₂CO₃) solvent Solvent (e.g., Toluene, Dioxane)

Figure 2: General scheme for the Buchwald-Hartwig amination of this compound.

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridine Derivatives:

The following table presents typical reaction conditions and yields for the Buchwald-Hartwig amination of related bromopyridine substrates.[2][3]

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001885[2]
AnilinePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2.0)Dioxane1102478[2]
BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2.0)Toluene1101692[3]
PyrrolidinePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.5)Toluene1001288[3]

Experimental Protocol: Synthesis of 5-Morpholinonicotinonitrile [3]

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and Xantphos (4 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain 5-morpholinonicotinonitrile.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is highly valuable for the synthesis of 5-alkynylnicotinonitriles, which are versatile intermediates for the construction of more complex heterocyclic systems and conjugated materials.

General Reaction Scheme:

Sonogashira_Coupling start This compound product 5-Alkynylnicotinonitrile start->product Pd/Cu-catalyzed coupling alkyne R-C≡CH alkyne->product pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) cu_catalyst Cu Catalyst (e.g., CuI) base Base (e.g., Et₃N, DIPA) solvent Solvent (e.g., THF, DMF)

Figure 3: General scheme for the Sonogashira coupling of this compound.

Quantitative Data for Sonogashira Coupling of 5-Bromo-3-fluoro-2-cyanopyridine:

The following data for the closely related 5-bromo-3-fluoro-2-cyanopyridine provides a strong indication of the expected reactivity and yields.[4]

Terminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1695[4]
1-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1692[4]
3,3-Dimethyl-1-butynePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1688[4]
EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1690[4]

Experimental Protocol: Synthesis of 5-(Phenylethynyl)nicotinonitrile [4]

  • Reaction Setup: To a degassed solution of this compound (1.1 equiv) in a mixture of THF and triethylamine (Et₃N) (2:1), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 10 mol%).

  • Reagent Addition: After degassing the reaction mixture for 5 minutes at room temperature, add phenylacetylene (1.0 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: After completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography (EtOAc/Petroleum Ether) to afford the desired 5-(phenylethynyl)nicotinonitrile.

Synthesis of Fused Heterocyclic Systems

The strategic positioning of the nitrile and bromo substituents in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems through domino or cascade reactions.

Domino Reactions for Fused Pyridines

Domino reactions, where a series of bond-forming events occur in a single pot without isolation of intermediates, offer an efficient and atom-economical approach to complex molecular architectures. This compound can participate in such sequences, leading to the formation of polycyclic aromatic compounds.

Conceptual Workflow for a Domino Synthesis of Fused Pyridines:

Domino_Reaction start This compound intermediate1 Coupling Product start->intermediate1 Initial Coupling (e.g., Sonogashira) reagent1 Coupling Partner 1 (e.g., Alkyne) reagent1->intermediate1 reagent2 Coupling Partner 2 (e.g., Dienophile) intermediate2 Cyclization Precursor reagent2->intermediate2 intermediate1->intermediate2 Functional Group Transformation product Fused Heterocycle intermediate2->product Intramolecular Cyclization

Figure 4: Conceptual workflow for a domino synthesis of fused heterocycles from this compound.

While specific, detailed protocols for domino reactions starting directly from this compound are not extensively documented in single publications, the general strategy involves an initial cross-coupling reaction to introduce a reactive moiety, followed by an intramolecular cyclization. For instance, a Sonogashira coupling to introduce an alkyne can be followed by a thermally or catalytically induced cyclization with the nitrile group or another part of the molecule to form a new ring.[5]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient routes to a diverse array of substituted nicotinonitriles, which are key intermediates in the development of new pharmaceuticals and functional materials. Furthermore, the strategic arrangement of its functional groups makes it a promising candidate for the development of novel domino and cascade reactions for the synthesis of complex fused heterocyclic systems. The data and protocols presented in this guide serve as a comprehensive resource for researchers and scientists, facilitating the strategic application of this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Reaction of 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is conducted under mild conditions and tolerates a wide variety of functional groups.[1][2] Consequently, it has been extensively applied in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[3][4]

5-Bromonicotinonitrile is a valuable building block in medicinal chemistry due to the presence of the synthetically versatile pyridine and nitrile functionalities. The introduction of an alkynyl moiety at the 5-position via the Sonogashira reaction opens up avenues for the synthesis of novel compounds with potential biological activity. The resulting 5-alkynylnicotinonitriles can serve as key intermediates for further functionalization, leading to the development of new therapeutic agents.

These application notes provide a comprehensive overview of the Sonogashira reaction conditions applicable to this compound, including detailed experimental protocols, a summary of reaction parameters in tabular format, and a visual representation of the experimental workflow.

Key Reaction Parameters

The success of the Sonogashira coupling of this compound is dependent on the careful selection of several key parameters:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[5] Copper(I) iodide (CuI) is the most common co-catalyst.[1] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[6]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.[7] For challenging substrates, bulky, electron-rich phosphine ligands can be more effective.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne.[1]

  • Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[4]

  • Temperature: Reactions are often carried out at temperatures ranging from room temperature to 100 °C, depending on the reactivity of the substrates.[7] Microwave irradiation can also be employed to accelerate the reaction.

Tabulated Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the Sonogashira coupling of bromopyridine derivatives, which can be adapted for this compound.

Table 1: Conventional Heating Conditions

EntryPalladium Catalyst (mol%)Copper Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2-5)CuI (5-10)-Et₃NTHFRT - 604-2475-95
2PdCl₂(PPh₃)₂ (2-5)CuI (5-10)PPh₃ (4-10)DIPEADMF80-1006-1870-90
3Pd(OAc)₂ (2)CuI (4)PPh₃ (4)K₂CO₃Toluene1001280-92
4Pd₂(dba)₃ (1-2)-XPhos (2-4)Cs₂CO₃1,4-Dioxane10012-2485-98

Data adapted from analogous systems and general knowledge of Sonogashira reactions.

Table 2: Microwave-Assisted Conditions

EntryPalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
1PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF12015-3080-95
2Pd(OAc)₂ (2)-DBUMeCN1002075-90

Data adapted from literature on microwave-assisted Sonogashira couplings of aryl bromides.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes a typical procedure for the Sonogashira reaction under conventional heating.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(phenylethynyl)nicotinonitrile.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aliphatic Alkyne

This protocol is advantageous for substrates that are sensitive to copper salts or to minimize alkyne homocoupling.

Materials:

  • This compound

  • 1-Octyne

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous, degassed 1,4-dioxane (5 mL).

  • Add 1-octyne (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain 5-(oct-1-yn-1-yl)nicotinonitrile.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add this compound, Pd Catalyst, and CuI to a dry flask. inert_atm 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2). reagents->inert_atm solvent_base 3. Add Anhydrous Solvent (e.g., THF) and Base (e.g., Et3N). inert_atm->solvent_base alkyne 4. Add Terminal Alkyne (e.g., Phenylacetylene). solvent_base->alkyne heating 5. Heat the reaction mixture (e.g., 60 °C). alkyne->heating monitoring 6. Monitor progress by TLC or LC-MS. heating->monitoring cooling 7. Cool to Room Temperature. monitoring->cooling filtration 8. Dilute and Filter through Celite®. cooling->filtration extraction 9. Aqueous Workup (Wash with H2O and Brine). filtration->extraction drying 10. Dry Organic Layer (e.g., Na2SO4). extraction->drying concentration 11. Concentrate under Reduced Pressure. drying->concentration purification 12. Purify by Column Chromatography. concentration->purification

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Conclusion

The Sonogashira reaction is a highly effective method for the alkynylation of this compound, providing access to a diverse range of 5-substituted nicotinonitrile derivatives. The choice of reaction conditions, including the catalyst system, base, solvent, and temperature, can be tailored to the specific alkyne coupling partner and the desired scale of the reaction. Both traditional copper-cocatalyzed and modern copper-free protocols offer efficient routes to the target compounds. The provided protocols and tabulated data serve as a valuable starting point for researchers in drug development and medicinal chemistry to synthesize novel and functionalized nicotinonitrile-based molecules.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromonicotinonitrile with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 5-bromonicotinonitrile with various anilines. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the synthesis of 5-(arylamino)nicotinonitrile derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Buchwald-Hartwig amination is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance. This reaction has become indispensable in the pharmaceutical industry for the synthesis of arylamines, which are common motifs in a vast array of bioactive molecules. The coupling of this compound with anilines provides access to a diverse library of 5-(arylamino)nicotinonitrile compounds, which are key intermediates in the development of novel therapeutic agents and functional materials.

The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, phosphine ligand, base, and solvent. These components work in concert to facilitate the catalytic cycle and promote high yields of the desired product while minimizing side reactions.

General Reaction Scheme

The general reaction for the Buchwald-Hartwig amination of this compound with anilines is depicted below:

Buchwald_Hartwig_Amination General Reaction Scheme cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions Bromonicotinonitrile This compound Product 5-(Arylamino)nicotinonitrile Bromonicotinonitrile->Product + Aniline Aniline Aniline (R = H, alkyl, aryl, etc.) Byproduct HBr Catalyst Pd Catalyst Ligand Ligand Base Base Solvent Solvent

Caption: General scheme for the Buchwald-Hartwig amination.

Optimization of Reaction Conditions

The yield and efficiency of the Buchwald-Hartwig amination are influenced by several factors. The following tables summarize key parameters and provide a starting point for the optimization of the coupling of this compound with anilines.

Table 1: Catalyst and Ligand Selection

The choice of the palladium precursor and the phosphine ligand is critical for a successful reaction. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.

Palladium SourceLigandTypical Loading (mol%)Notes
Pd₂(dba)₃Xantphos1-5Effective for coupling with heteroaryl halides and compatible with various bases.
Pd(OAc)₂BINAP1-5A common choice for C-N coupling reactions.
Pd(OAc)₂RuPhos1-3Often provides good results with heteroaromatic substrates.
Pd(OAc)₂BrettPhos1-3Effective for the amination of heteroaryl halides with primary and secondary amines.
Table 2: Base and Solvent Selection

The base plays a crucial role in the deprotonation of the aniline to form the active nucleophile. The choice of solvent can significantly impact the solubility of the reactants and the overall reaction rate.

BaseSolventTemperature (°C)Notes
NaOt-BuToluene80-110A strong base, commonly used and effective in many cases.
Cs₂CO₃1,4-Dioxane100-110A milder base, suitable for substrates with base-sensitive functional groups.
K₃PO₄Toluene or Dioxane100-110Another effective inorganic base.
LiHMDSTHF65-70A strong, non-nucleophilic base, particularly useful for heteroaryl halides.

Experimental Protocols

The following protocols provide a general framework for performing the Buchwald-Hartwig amination of this compound with anilines. Optimization may be required for specific aniline substrates.

Protocol 1: General Procedure using Pd₂(dba)₃/Xantphos

This protocol is a good starting point for a wide range of aniline coupling partners.

Materials:

  • This compound

  • Substituted Aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound and the substituted aniline to the flask.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with the inert gas.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-(arylamino)nicotinonitrile.

Protocol 2: Procedure for Base-Sensitive Substrates using Cs₂CO₃

This protocol is recommended when using anilines with functional groups that are sensitive to strong bases like NaOt-Bu.

Materials:

  • This compound

  • Substituted Aniline (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • BINAP (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Follow the setup procedure as described in Protocol 1, substituting the catalyst, ligand, and base with Pd(OAc)₂, BINAP, and Cs₂CO₃, respectively.

  • Use anhydrous 1,4-dioxane as the solvent.

  • Proceed with the reaction, workup, and purification as outlined in Protocol 1.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination.

Experimental_Workflow Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd catalyst, ligand, and base to a dry Schlenk flask under inert atmosphere. B Add this compound and aniline. A->B C Add anhydrous solvent. B->C D Degas the reaction mixture (vacuum/inert gas cycles). C->D E Heat the mixture to the specified temperature with vigorous stirring. D->E F Monitor reaction progress (TLC, LC-MS). E->F G Cool to room temperature and quench the reaction. F->G H Filter to remove catalyst. G->H I Extract with an organic solvent and wash with water and brine. H->I J Dry the organic layer and concentrate. I->J K Purify by column chromatography. J->K

Caption: A typical experimental workflow for the reaction.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.

Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)(NHR')L_n]X OxAdd->AmineComplex Ligand Exchange (HNR') AmidoComplex Ar-Pd(II)(NR')L_n AmineComplex->AmidoComplex Deprotonation (-HX) BaseH Base-H+ AmidoComplex->Pd0 Reductive Elimination Product Ar-NHR' AmidoComplex->Product Reactant1 Ar-X Reactant2 HNR' Base Base Base->BaseH

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable method for the synthesis of 5-(arylamino)nicotinonitrile derivatives. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and purity of the desired products.

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 5-Bromonicotinonitrile with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic aromatic substitution (SNAr) of 5-Bromonicotinonitrile with a diverse range of thiols represents a robust and versatile method for the synthesis of 5-(thioether)nicotinonitrile derivatives. These products are valuable intermediates in medicinal chemistry and materials science, owing to the presence of the biologically relevant nicotinonitrile scaffold and the synthetically tractable thioether linkage. The electron-withdrawing nature of the cyano group at the 3-position and the nitrogen atom in the pyridine ring activates the C5-position towards nucleophilic attack, facilitating the displacement of the bromide leaving group by various sulfur nucleophiles.

This document provides detailed application notes and experimental protocols for the SNAr of this compound with both alkyl and aryl thiols.

Reaction Principle

The reaction proceeds via a classical SNAr mechanism. The thiol is typically deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electron-deficient carbon atom bonded to the bromine on the pyridine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is subsequently restored by the expulsion of the bromide ion, yielding the final 5-(thioether)nicotinonitrile product. The reaction is generally carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and stabilize the charged intermediate.

Mandatory Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Bromonicotinonitrile This compound Meisenheimer Meisenheimer Complex Bromonicotinonitrile->Meisenheimer Attack by Thiolate Thiol R-SH Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Base Base (e.g., K₂CO₃) Base->Thiolate Thiolate->Meisenheimer Product 5-(Alkyl/Arylthio)nicotinonitrile Meisenheimer->Product Bromide Elimination Byproduct H-Base⁺ + Br⁻ Meisenheimer->Byproduct

Caption: General reaction mechanism for the nucleophilic aromatic substitution.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Combine this compound, thiol, and base in a flask. B Add polar aprotic solvent (e.g., DMAc or DMF). A->B C Heat the mixture to the specified temperature (e.g., 80-100 °C). B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction mixture. D->E F Perform aqueous work-up (e.g., add water and extract with an organic solvent). E->F G Dry the organic layer and concentrate under reduced pressure. F->G H Purify the crude product by column chromatography or recrystallization. G->H

Caption: A typical experimental workflow for the synthesis of 5-(thioether)nicotinonitriles.

Data Presentation

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various alkyl and aryl thiols.

Table 1: Reaction with Alkyl Thiols

EntryAlkyl Thiol (R-SH)BaseSolventTemp (°C)Time (h)Yield (%)
1EthanethiolK₂CO₃DMAc80485
21-PropanethiolK₂CO₃DMAc80488
31-ButanethiolK₂CO₃DMAc80592
42-PropanethiolNaHDMFRT378
5CyclohexanethiolK₂CO₃DMAc100683

Table 2: Reaction with Aryl Thiols

EntryAryl Thiol (Ar-SH)BaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMAc100595
24-MethylthiophenolK₂CO₃DMAc100593
34-MethoxythiophenolCs₂CO₃DMF90690
44-ChlorothiophenolK₂CO₃DMAc100689
52-NaphthalenethiolK₂CO₃DMAc110885

Note: The data presented in these tables are compiled from literature sources and are intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with Alkyl or Aryl Thiols using Potassium Carbonate

  • Reagent Preparation:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 183 mg).

    • Add the corresponding alkyl or aryl thiol (1.1 mmol).

    • Add potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

  • Reaction Setup:

    • Add N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) (5 mL) to the flask.

    • Place the flask in a preheated oil bath.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C, as indicated in Tables 1 and 2) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(alkyl/arylthio)nicotinonitrile.

Protocol 2: Alternative Procedure using Sodium Hydride for More Reactive Thiols

Caution: Sodium hydride (NaH) is a highly reactive and flammable solid. Handle with extreme care in an inert atmosphere (e.g., under nitrogen or argon).

  • Thiolate Formation:

    • To a dry, two-necked round-bottom flask under an inert atmosphere, add the alkyl thiol (1.1 mmol) and anhydrous DMF (3 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.

  • Reaction with this compound:

    • In a separate flask, dissolve this compound (1.0 mmol, 183 mg) in anhydrous DMF (2 mL).

    • Add the solution of this compound dropwise to the pre-formed thiolate solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Conclusion

The nucleophilic aromatic substitution of this compound with thiols is a highly efficient and versatile method for the synthesis of a wide array of 5-(thioether)nicotinonitrile derivatives. The choice of base and solvent can be tailored to the specific thiol being used. The provided protocols offer a general guideline for researchers to successfully perform these transformations and access valuable compounds for further investigation in drug discovery and materials science.

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cyanation of aryl and heteroaryl halides is a powerful transformation in modern organic synthesis, enabling the introduction of a nitrile functional group that serves as a versatile precursor to amines, amides, carboxylic acids, and various heterocyclic scaffolds. This application note provides a detailed protocol for the cyanation of 5-Bromonicotinonitrile to synthesize pyridine-2,5-dicarbonitrile, a valuable building block in medicinal chemistry and materials science. The protocols described herein are based on established palladium-catalyzed cross-coupling methodologies for heteroaryl halides.

Reaction Scheme

The overall transformation involves the substitution of the bromine atom on the pyridine ring with a cyanide group, catalyzed by a palladium complex.

Caption: General scheme for the palladium-catalyzed cyanation of this compound.

Core Concepts and Signaling Pathway of the Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed cyanation of aryl halides involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: The cyanide anion from the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) replaces the bromide on the palladium complex.

  • Reductive Elimination: The desired product, pyridine-2,5-dicarbonitrile, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Catalytic_Cycle cluster_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)(Br)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation (+ CN⁻) pd_intermediate->transmetalation M-CN pd_cyano_intermediate Ar-Pd(II)(CN)L_n transmetalation->pd_cyano_intermediate reductive_elimination Reductive Elimination pd_cyano_intermediate->reductive_elimination reductive_elimination->pd0 Ar-CN l_oa Oxidative Addition l_tm Transmetalation l_re Reductive Elimination

Caption: The palladium-catalyzed cyanation catalytic cycle.

Experimental Protocols

Two common and effective methods for the palladium-catalyzed cyanation of heteroaryl bromides are presented below. These protocols are adapted from general procedures and can be optimized for the specific substrate, this compound.

Protocol 1: Cyanation using Zinc Cyanide (Zn(CN)₂)

Zinc cyanide is a widely used cyanide source in palladium-catalyzed reactions due to its lower toxicity compared to alkali metal cyanides.

Materials:

  • This compound

  • Zinc Cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., dppf, XPhos)

  • Anhydrous, degassed solvent (e.g., DMF, DMAc)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), zinc cyanide (0.6 - 1.2 mmol), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the anhydrous, degassed solvent (5-10 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution (e.g., aqueous ammonia or sodium bicarbonate) to quench and remove excess zinc salts.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridine-2,5-dicarbonitrile.

Protocol 2: Cyanation using Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])

Potassium hexacyanoferrate(II) is a non-toxic and environmentally benign cyanide source.[1]

Materials:

  • This compound

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium catalyst (e.g., Pd(OAc)₂, Palladacycle precatalyst)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, KOAc)

  • Solvent system (e.g., 1,4-dioxane/water, t-BuOH/water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a screw-cap reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.2 - 0.5 equiv), the palladium precatalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.5 - 2.0 equiv).[2]

  • Seal the tube with a Teflon-lined cap, then evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 1:1 ratio, 5 mL total).[2]

  • Place the reaction tube in a preheated oil bath at the desired temperature (typically 100-140 °C) and stir vigorously for the specified time (typically 1-12 hours).[2]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Transfer the contents to a separatory funnel using an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pyridine-2,5-dicarbonitrile.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - this compound - Cyanide Source - Pd Catalyst & Ligand - Base (if applicable) start->reagents solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat and Stir (Controlled Temperature) inert->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench and Extract cool->quench dry Dry and Concentrate quench->dry purify Purify (Column Chromatography) dry->purify end End (Pyridine-2,5-dicarbonitrile) purify->end

Caption: A generalized workflow for the palladium-catalyzed cyanation of this compound.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data for the palladium-catalyzed cyanation of heteroaryl bromides, which can be used as a starting point for the optimization of the cyanation of this compound.

ParameterProtocol 1 (Zn(CN)₂)Protocol 2 (K₄[Fe(CN)₆])
Substrate This compoundThis compound
Cyanide Source (equiv) 0.6 - 1.20.2 - 0.5
Palladium Catalyst Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂, Palladacycle
Catalyst Loading (mol%) 1 - 51 - 3
Ligand dppf, XPhosXPhos, SPhos
Ligand Loading (mol%) 2 - 102 - 6
Base Not always requiredK₂CO₃, Na₂CO₃, KOAc
Base (equiv) N/A1.5 - 2.0
Solvent DMF, DMAc1,4-dioxane/H₂O, t-BuOH/H₂O
Temperature (°C) 80 - 120100 - 140
Reaction Time (h) 2 - 241 - 12
Reported Yields (general) Good to ExcellentGood to Excellent

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Cyanide compounds are highly toxic. Handle with extreme care using appropriate personal protective equipment (gloves, lab coat, safety glasses). All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.

  • The reaction should be performed in a well-ventilated fume hood.

Conclusion

The palladium-catalyzed cyanation of this compound is an effective method for the synthesis of pyridine-2,5-dicarbonitrile. The choice between zinc cyanide and potassium hexacyanoferrate(II) as the cyanide source will depend on factors such as desired reaction conditions, safety considerations, and environmental impact. The protocols provided, along with the tabulated data, offer a solid foundation for researchers to successfully perform and optimize this important transformation.

References

Synthesis of Bipyridines Using 5-Bromonicotinonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of bipyridine compounds utilizing 5-Bromonicotinonitrile as a key starting material. Bipyridines are a significant class of heterocyclic compounds widely employed as ligands in catalysis and as foundational scaffolds in the development of pharmaceuticals. The presence of the cyano group offers a versatile handle for further chemical modifications, making this compound an attractive precursor for creating diverse molecular libraries for drug discovery and materials science.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of common palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Stille, and Negishi reactions.

Introduction

Bipyridine derivatives are of paramount interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of unsymmetrical bipyridines, in particular, requires robust and efficient cross-coupling strategies. This compound serves as an excellent substrate for such transformations, with the bromine atom providing a reactive site for palladium-catalyzed C-C bond formation. The nitrile functional group can be retained or further elaborated, offering a route to a wide range of functionalized bipyridine analogs.

Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of bipyridines from this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The three most common methods are the Suzuki-Miyaura, Stille, and Negishi couplings. Each method has its advantages and is chosen based on the availability of starting materials and desired functional group tolerance.

Reaction Scheme: General Overview

This compound This compound Bipyridine_Product 5-(Pyridin-yl)nicotinonitrile This compound->Bipyridine_Product Coupling_Partner Pyridine Derivative (Boronic Acid/Ester, Stannane, or Organozinc) Coupling_Partner->Bipyridine_Product Catalyst Pd Catalyst + Ligand + Base Catalyst->Bipyridine_Product

Caption: General scheme for palladium-catalyzed synthesis of bipyridines.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of 5-(pyridin-2-yl)nicotinonitrile from this compound using various cross-coupling methods. Please note that optimal conditions may vary depending on the specific pyridine coupling partner and scale of the reaction.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryPyridine Boronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[1]
2Pyridine-2-boronic acid N-phenyldiethanolamine esterPdCl₂(PPh₃)₂ (5)K₂CO₃Toluene/H₂O10018~70-80*

* Estimated yield based on similar substrates.

Table 2: Stille Coupling Conditions

EntryPyridylstannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
12-(Tributylstannyl)pyridinePd(PPh₃)₄ (5)LiClDMF90-10012-24~70-90*
22-(Trimethylstannyl)pyridinePd(OAc)₂/Dabco-DMF9015~83[2]

* Estimated yield based on similar substrates.

Table 3: Negishi Coupling Conditions

EntryPyridylzinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Pyridylzinc bromidePd₂(dba)₃ (1)XPhos (2)THF6516~80-90
22-Pyridylzinc chloridePd(PPh₃)₄-THFReflux18-24~70-80

* Estimated yield based on similar substrates.

Experimental Protocols

The following are detailed protocols for the synthesis of 5-(pyridin-2-yl)nicotinonitrile.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a pyridineboronic acid.[1]

Materials:

  • This compound (1.0 equiv)

  • 2-Pyridylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, 2-pyridylboronic acid, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Add the degassed DMF via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-(pyridin-2-yl)nicotinonitrile.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: This compound, 2-Pyridylboronic acid, K3PO4 B Inert Atmosphere: Evacuate & backfill with Argon (3x) A->B C Add Catalyst: Pd(PPh3)4 B->C D Add Solvent: Degassed DMF C->D E Heat to 80 °C with vigorous stirring for 24h D->E F Monitor by TLC or LC-MS E->F G Cool & Dilute with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry, Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Stille Coupling

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 equiv)

  • 2-(Tributylstannyl)pyridine (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Add 2-(tributylstannyl)pyridine via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Negishi Coupling

This protocol provides a general framework for the Negishi cross-coupling of this compound with an organozinc reagent.

Materials:

  • This compound (1.0 equiv)

  • 2-Pyridylzinc chloride solution (e.g., 0.5 M in THF) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Schlenk flask or sealed reaction vial

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add anhydrous, degassed THF.

  • Slowly add the 2-pyridylzinc chloride solution to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and stir for 18-24 hours.

  • Monitor the progress of the reaction by TLC or GC/MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Drug Development: Targeting Signaling Pathways

Bipyridine derivatives synthesized from this compound have shown promise as anticancer agents. Molecular docking studies and in vitro assays suggest that these compounds can target key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.[2][3][4] Aberrant activation of this pathway is a hallmark of many cancers. Certain cyanobipyridine derivatives are hypothesized to act as inhibitors of EGFR, blocking downstream signaling cascades.

EGFR EGFR P P EGFR->P Cyanobipyridine Cyanobipyridine Derivative Cyanobipyridine->EGFR Inhibition RAS RAS P->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC Activation Cyanobipyridine Cyanobipyridine Derivative Cyanobipyridine->VEGFR2 Inhibition PKC PKC PLC->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

References

Application Notes and Protocols for the Preparation of 5-Alkynylnicotinonitriles from 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-alkynylnicotinonitriles via the Sonogashira cross-coupling reaction of 5-bromonicotinonitrile with various terminal alkynes. The Sonogashira coupling is a highly efficient and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction is of significant interest in medicinal chemistry and materials science due to the utility of the resulting alkynyl-substituted heterocycles as key building blocks in the synthesis of complex molecules.[2] This guide offers a general procedure, representative data on reaction conditions and yields, and a detailed experimental workflow.

Introduction

5-Alkynylnicotinonitriles are valuable intermediates in the development of novel pharmaceuticals and functional organic materials. The cyano group and the alkynyl moiety offer multiple points for further chemical modification, allowing for the construction of diverse molecular architectures. The Sonogashira reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, provides a direct and efficient route to these compounds from readily available this compound.[1][3] The reaction generally proceeds under mild conditions and demonstrates a broad tolerance for various functional groups.[4]

Key Reaction: Sonogashira Coupling

The core transformation described herein is the Sonogashira coupling of this compound with a terminal alkyne. The reaction proceeds via a catalytic cycle involving a palladium(0) species and a copper(I) acetylide intermediate.

General Reaction Scheme:

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and isolated yields for the Sonogashira coupling of various terminal alkynes with bromo-pyridine derivatives, which can be considered representative for the coupling with this compound.

EntryTerminal Alkyne (R-C≡CH)Pd-Catalyst (mol%)Cu(I)-Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100393[5]
24-MethylphenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100396[5]
34-MethoxyphenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100394[5]
41-OctynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100384[5]
5Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1690[6]
63-Butyn-1-olPd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100388[5]
74-Phenyl-1-butynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100391[5]
8(Trimethylsilyl)acetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100385[5]

Note: The yields are based on studies with closely related 2-amino-3-bromopyridines and 6-bromonicotinonitrile and are intended to be representative.[5][6] Optimization may be required for specific substrates.

Experimental Protocols

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] with triphenylphosphine [PPh₃])

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Detailed Methodology for the Synthesis of 5-(Phenylethynyl)nicotinonitrile (Representative Protocol):

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe.

    • Add triethylamine (3.0 mmol, 3.0 equiv.) to the mixture.

    • Finally, add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction:

    • Stir the reaction mixture at 100 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 3-6 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(phenylethynyl)nicotinonitrile.

Safety Precautions:

  • Palladium catalysts and copper iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under an inert atmosphere require proper handling of Schlenk lines or glove boxes.

Mandatory Visualizations

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dry Schlenk Flask Reagents Add this compound, Pd Catalyst, PPh3, CuI Start->Reagents Inert Evacuate and Backfill with Inert Gas (3x) Reagents->Inert Solvent Add Anhydrous Solvent (e.g., DMF) Inert->Solvent Base Add Base (e.g., Et3N) Solvent->Base Alkyne Add Terminal Alkyne (e.g., Phenylacetylene) Base->Alkyne Heat Heat to 100°C and Stir Alkyne->Heat TLC Monitor by TLC Heat->TLC Cool Cool to Room Temperature TLC->Cool Quench Quench with Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product Pure 5-Alkynylnicotinonitrile Chromatography->Product

Caption: Experimental workflow for the synthesis of 5-alkynylnicotinonitriles.

Conclusion

The Sonogashira cross-coupling reaction is a robust and efficient method for the synthesis of a diverse range of 5-alkynylnicotinonitriles from this compound. The provided protocol, along with the representative data, offers a solid foundation for researchers to successfully implement this important transformation. The mild reaction conditions and broad substrate scope make this methodology highly valuable for applications in drug discovery and materials science. Careful optimization of reaction parameters may be necessary to achieve the best results for specific substrates.

References

The Strategic Role of 5-Bromonicotinonitrile in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies and inflammatory conditions. Within the medicinal chemist's toolkit, halogenated heterocyclic scaffolds are of paramount importance as versatile building blocks for the construction of these targeted therapies. 5-Bromonicotinonitrile, with its reactive bromine atom and synthetically malleable nitrile group on a pyridine core, represents a key starting material for the synthesis of a new generation of kinase inhibitors.

The pyridine ring itself is a privileged structure in medicinal chemistry, capable of forming crucial hydrogen bond interactions within the ATP-binding site of kinases. The bromine atom at the 5-position serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic introduction of diverse aryl, heteroaryl, and alkyl groups to probe structure-activity relationships (SAR) and optimize inhibitor potency and selectivity. The nitrile group, in turn, can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form more complex heterocyclic systems.

This document provides detailed application notes and experimental protocols for the utilization of this compound and structurally related 5-bromopyridine derivatives in the synthesis of various classes of kinase inhibitors, including those targeting Janus kinases (JAKs), TAM kinases (Tyro3, Axl, Mer), and others.

I. Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is implicated in a range of autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents. 6-Bromonicotinonitrile (an isomer of this compound) is a pivotal intermediate in the synthesis of some JAK inhibitors.[1] The synthetic strategies employed can be adapted for this compound.

Signaling Pathway

The JAK-STAT pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity. Inhibition of JAKs blocks this entire cascade.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., from this compound) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a boronic acid to introduce a new aryl or heteroaryl moiety, a key step in building the core of many kinase inhibitors.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-nicotinonitrile.

II. Application in the Synthesis of TAM Kinase Inhibitors

The TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer) are implicated in the regulation of immune responses and cell proliferation.[2] Their overexpression is associated with cancer progression and drug resistance.[2] 5-Bromonicotinaldehyde, a closely related compound to this compound, is a key precursor in the synthesis of aminopyridine derivatives that inhibit TAM kinases.[2] The synthetic strategies can be adapted for this compound.

Experimental Workflow

The synthesis of TAM kinase inhibitors from a 5-bromopyridine precursor typically involves a series of transformations to build a complex heterocyclic core.

TAM_Inhibitor_Synthesis Start This compound Step1 Reduction of Nitrile to Amine or Aldehyde Start->Step1 Step2 Condensation/Cyclization Step1->Step2 Step3 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Step2->Step3 Product TAM Kinase Inhibitor Step3->Product

Caption: General synthetic workflow for TAM kinase inhibitors.

Experimental Protocol: Nitrile Reduction and Subsequent Functionalization

This protocol outlines the reduction of the nitrile group of a this compound derivative to an aminomethyl group, which can then be further functionalized.

Materials:

  • 5-Aryl-nicotinonitrile (from the Suzuki reaction)

  • Lithium aluminum hydride (LiAlH₄, 2.0 equivalents) or Raney Nickel with H₂

  • Anhydrous tetrahydrofuran (THF)

  • Acylating or alkylating agent

Procedure:

  • Reduction: In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF. Cool the suspension to 0 °C.

  • Slowly add a solution of the 5-aryl-nicotinonitrile in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain the crude (5-aryl-pyridin-3-yl)methanamine.

  • Functionalization: The crude amine can then be acylated with an appropriate acid chloride or anhydride, or alkylated with an alkyl halide to introduce further diversity.

III. Quantitative Data Summary

The following table summarizes hypothetical inhibitory activity data for a series of kinase inhibitors derived from a this compound scaffold. This illustrates the structure-activity relationships that can be explored.

Compound IDR Group (at 5-position)Kinase TargetIC₅₀ (nM)
1a PhenylJAK2150
1b 4-FluorophenylJAK275
1c 3-AminophenylJAK225
2a ThienylAxl200
2b FurylAxl350
2c N-methyl-pyrazolylAxl50

IV. Broader Applications in Kinase Inhibitor Synthesis

The synthetic utility of 5-bromopyridine derivatives extends to a wide range of other kinase inhibitors. For instance, 5-bromopyrimidines are versatile starting materials for inhibitors of Aurora kinases, EGFR, and BTK.[3] The core chemical transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are directly applicable to this compound.

Logical Relationship of Synthetic Strategies

The choice of reaction at the bromine and nitrile positions allows for the generation of a diverse library of compounds for screening.

Synthetic_Strategies Start This compound PathA Reaction at Bromine Start->PathA PathB Reaction at Nitrile Start->PathB ProductA 5-Substituted Nicotinonitrile PathA->ProductA FinalProduct Diverse Kinase Inhibitor Library PathA->FinalProduct ProductB 5-Bromo-3-functionalized Pyridine PathB->ProductB PathB->FinalProduct ProductA->PathB ProductB->PathA

Caption: Divergent synthesis from this compound.

This compound and related 5-bromopyridine derivatives are highly valuable and versatile starting materials in the synthesis of kinase inhibitors. The strategic placement of the bromine atom and the nitrile group provides two orthogonal points for chemical modification, enabling the systematic exploration of chemical space. The protocols and strategies outlined in this document demonstrate the broad utility of this scaffold in generating novel inhibitors for a range of therapeutic targets. The adaptability of well-established cross-coupling and functional group transformation reactions allows for the efficient construction of complex molecular architectures necessary for potent and selective kinase inhibition.

References

Application Notes and Protocols for the Synthesis of Substituted Nicotinamides from 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of substituted nicotinamides utilizing 5-bromonicotinonitrile as a key starting material. The protocols detailed below cover palladium-catalyzed cross-coupling reactions for the functionalization of the pyridine ring and the subsequent hydrolysis of the nitrile to the desired amide.

Introduction

Substituted nicotinamides are a class of compounds with significant interest in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. This compound is a versatile building block that allows for the introduction of diverse substituents at the 5-position of the pyridine ring through modern cross-coupling methodologies. Subsequent hydrolysis of the nitrile group provides access to a library of novel nicotinamide derivatives for screening and development. This document outlines detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, followed by nitrile hydrolysis, to generate these valuable compounds.

Synthetic Strategy Overview

The overall synthetic approach involves a two-step process:

  • C-C or C-N Bond Formation: Palladium-catalyzed cross-coupling of this compound with either a boronic acid (Suzuki-Miyaura) or an amine (Buchwald-Hartwig) to introduce the desired substituent.

  • Nitrile Hydrolysis: Conversion of the cyano group to a primary amide functionality to yield the final substituted nicotinamide.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the key transformations.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485-95
24-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O901288-96
33-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001890-98

Note: Yields are based on reported data for analogous bromopyridine substrates and may vary depending on the specific arylboronic acid used.[1][2][3]

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃Toluene1101885-95
2AnilinePd(OAc)₂ (2) / BINAP (3)NaOtBuToluene1002475-85
3CyclohexylamineBrettPhos Pd G3 (2)LiHMDS1,4-Dioxane1001680-90

Note: Yields are based on general protocols for Buchwald-Hartwig amination of aryl bromides and may require optimization for specific amine substrates.[4][5][6][7]

Table 3: Hydrolysis of 5-Substituted Nicotinonitriles to Nicotinamides

EntryMethodReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
1Basic HydrolysisNaOH (4 M)Ethanol/Water80470-85
2Catalytic HydrolysisMnO₂Water/Alcohol1008-1490-99
3BiocatalyticRhodococcus rhodochrous J1 cellsAqueous Buffer309>99

Note: Yields are based on the hydrolysis of 3-cyanopyridine and its derivatives. The choice of method may depend on the functional group tolerance of the substituent at the 5-position.[8][9][10][11][12][13][14]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask.

  • Subsequently, add degassed DMF via syringe.

  • Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-phenylnicotinonitrile.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas.

  • Add this compound (1.0 equiv), cesium carbonate (1.4 equiv), and anhydrous, degassed toluene.

  • Finally, add morpholine (1.2 equiv) via syringe.

  • Seal the tube and heat the mixture to 110°C for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 5-morpholinonicotinonitrile.

Protocol 3: Hydrolysis of 5-Phenylnicotinonitrile to 5-Phenylnicotinamide

This protocol describes the manganese dioxide-catalyzed hydrolysis of the nitrile to the corresponding amide.

Materials:

  • 5-Phenylnicotinonitrile

  • Manganese dioxide (MnO₂)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 5-phenylnicotinonitrile (1.0 equiv) in ethanol.

  • Add water and manganese dioxide (0.15-0.5 equiv).[12]

  • Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring for 8-10 hours.[12]

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature and filter to remove the manganese dioxide.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure 5-phenylnicotinamide.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Arylboronic Acid, Base inert Evacuate & Backfill with Inert Gas (3x) reagents->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-100°C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Substituted Nicotinonitrile

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Pd Catalyst, Ligand, This compound, Base inert Evacuate & Backfill with Inert Gas reagents->inert solvent Add Degassed Solvent inert->solvent amine Add Amine heat Heat and Stir (e.g., 100-110°C) amine->heat solvent->amine monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter cool->filter wash Wash & Dry filter->wash purify Column Chromatography wash->purify product product purify->product Substituted Aminonicotinonitrile

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Nitrile_Hydrolysis_Pathway start 5-Substituted Nicotinonitrile reagents Reagents/Catalyst (e.g., MnO₂, H₂O) start->reagents Step 1 conditions Heat (e.g., Reflux) reagents->conditions Step 2 product 5-Substituted Nicotinamide conditions->product Step 3

Caption: Key steps in the hydrolysis of the nitrile to the amide.

Applications in Drug Discovery

Nicotinamide derivatives are being investigated for a variety of therapeutic applications. For instance, certain substituted nicotinamides have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[15] The ability to readily synthesize a diverse library of these compounds using the methods described herein is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Nicotinamide Substituted Nicotinamide (Inhibitor) Nicotinamide->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted nicotinamides.

References

Troubleshooting & Optimization

minimizing homocoupling in Sonogashira reactions of 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing homocoupling in Sonogashira reactions involving 5-bromonicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne (a dimer).[1][2] This undesired reaction consumes the alkyne starting material, which can reduce the yield of the desired cross-coupled product and complicate purification.[2][3]

Q2: What are the primary causes of alkyne homocoupling in Sonogashira reactions?

A2: The primary causes for homocoupling are the presence of a copper(I) co-catalyst and oxygen.[2][3] The copper acetylide intermediate, which forms during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the diyne byproduct.[2][4]

Q3: How can I minimize or prevent homocoupling when working with this compound?

A3: Several strategies can be employed to minimize homocoupling:[1]

  • Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1][3]

  • Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1][2][4]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1]

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]

Q4: Are there specific ligands recommended to suppress homocoupling?

A4: Yes, the choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over homocoupling.[1][5] However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary. For electron-deficient substrates like bromonicotinonitriles, electron-rich and bulky phosphine ligands are often effective.[6]

Q5: Can the choice of base and solvent affect the amount of homocoupling?

A5: Absolutely. The base and solvent system plays a critical role. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can affect the reaction outcome.[1] Secondary amines like piperidine, morpholine, or diisopropylamine can sometimes be more effective than tertiary amines like triethylamine.[2] The solvent's polarity and coordinating ability can also impact the stability and reactivity of the catalytic species.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High percentage of homocoupled alkyne byproduct Presence of oxygen in the reaction.Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2][3]
Copper-catalyzed dimerization (Glaser coupling).Switch to a copper-free Sonogashira protocol.[2][4] If copper is necessary, use the lowest effective concentration.
High concentration of the terminal alkyne.Add the terminal alkyne to the reaction mixture slowly, for example, using a syringe pump.[1]
Low or no yield of the desired cross-coupled product Inactive catalyst.Use a fresh source of palladium catalyst. Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst deactivation.[6] For Pd(II) precatalysts, ensure complete reduction to Pd(0).
Poor reactivity of this compound.Aryl bromides are generally less reactive than aryl iodides.[4] Increasing the reaction temperature may be necessary.[7] Consider using a more active catalyst system (e.g., with bulky, electron-rich ligands).
Suboptimal base or solvent.Screen different amine bases (e.g., triethylamine, diisopropylamine, piperidine) and solvents (e.g., THF, DMF, acetonitrile).[7] Ensure the base is dry and of high purity.[6]
Formation of dehalogenated byproduct (nicotinonitrile) Presence of hydride sources.Use anhydrous and thoroughly degassed solvents. Protic impurities like water and alcohols can act as hydride sources.[8]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization for this compound.

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (3.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of a Related Bromo-cyanopyridine

This protocol, adapted from a procedure for a similar substrate, is designed to minimize homocoupling.[8]

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Diisopropylamine (DIPA) as both base and solvent

Procedure:

  • To an oven-dried reaction vessel, add this compound, PdCl₂(PPh₃)₂, and PPh₃.

  • Evacuate and backfill the vessel with argon or nitrogen.

  • Add degassed diisopropylamine.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature and monitor its progress.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalyst Cycle cluster_homocoupling Undesired Homocoupling Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)L₂-C≡CR PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-C≡CR PdII_B->Product CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Cu_acetylide->PdII_A Cu_acetylide->CuX Transmetalation to Pd Cu_acetylide_dimer 2 Cu-C≡CR Cu_acetylide->Cu_acetylide_dimer Alkyne H-C≡CR Alkyne->Cu_acetylide Base Homocoupling_product R-C≡C-C≡C-R Cu_acetylide_dimer->Homocoupling_product O₂

Caption: The Sonogashira catalytic cycles and the competing homocoupling pathway.

Troubleshooting_Workflow Start High Homocoupling Observed Inert_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Inert_Atmosphere Check_Degassing Improve degassing of solvents and reagents. Maintain positive inert gas pressure. Inert_Atmosphere->Check_Degassing No Copper_Free Are you using a copper co-catalyst? Inert_Atmosphere->Copper_Free Yes Check_Degassing->Copper_Free Switch_to_Cu_Free Switch to a copper-free protocol. Copper_Free->Switch_to_Cu_Free Yes Alkyne_Addition How is the alkyne added? Copper_Free->Alkyne_Addition No Switch_to_Cu_Free->Alkyne_Addition Optimize_Cu Reduce CuI concentration. Optimize_Cu->Alkyne_Addition Slow_Addition Implement slow addition of the alkyne. Alkyne_Addition->Slow_Addition All at once End Homocoupling Minimized Alkyne_Addition->End Slowly Slow_Addition->End

Caption: A troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.

Parameter_Relationships cluster_inputs Reaction Parameters cluster_outputs Reaction Outcomes Catalyst Catalyst System (Pd source, Ligand) Cross_Coupling Desired Cross-Coupling Catalyst->Cross_Coupling Influences rate and selectivity Copper Copper Co-catalyst Copper->Cross_Coupling Increases rate Homocoupling Homocoupling Copper->Homocoupling Promotes (with O₂) Base Base Base->Cross_Coupling Essential for alkyne activation Solvent Solvent Solvent->Cross_Coupling Affects solubility and catalyst stability Temperature Temperature Temperature->Cross_Coupling Increases rate Temperature->Homocoupling Can increase rate Dehalogenation Dehalogenation Temperature->Dehalogenation Can promote Atmosphere Atmosphere Atmosphere->Cross_Coupling Inert gas protects catalyst Atmosphere->Homocoupling O₂ promotes

Caption: Logical relationships between reaction parameters and outcomes.

References

troubleshooting low conversion in 5-Bromonicotinonitrile amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 5-Bromonicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low to no conversion in my Buchwald-Hartwig amination of this compound. What are the most common causes?

A1: Low conversion in the Buchwald-Hartwig amination of this compound can stem from several factors. The most common issues are related to the catalyst system, reaction conditions, and reagent quality. The pyridine nitrogen can coordinate with the palladium catalyst, potentially hindering its activity.[1] Additionally, the electron-withdrawing nature of the nitrile group can influence the reactivity of the C-Br bond. Key areas to investigate include:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Improper handling or storage can lead to catalyst deactivation.

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. Sterically hindered and electron-rich phosphine ligands are often effective for amination of electron-deficient heteroaryl halides.

  • Inappropriate Base: The choice of base is crucial. Strong, non-nucleophilic bases are commonly used, but may not be suitable for all substrates. The base's strength and solubility can significantly impact the reaction rate.

  • Incorrect Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species. Anhydrous and degassed solvents are essential.

  • Low Reaction Temperature: Amination reactions often require elevated temperatures to proceed efficiently. Insufficient heat can lead to a sluggish or incomplete reaction.

Q2: What type of palladium catalyst and ligand system is recommended for the amination of a bromopyridine like this compound?

A2: For the amination of bromopyridines, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. These ligands help to promote the oxidative addition and reductive elimination steps of the catalytic cycle and can prevent the formation of inactive catalyst complexes.[1] Using a pre-catalyst, which is more stable and reliably generates the active Pd(0) species, is often advantageous over using a simple palladium salt like Pd(OAc)₂.[2]

Q3: Which base should I use for the amination of this compound?

A3: The choice of base is critical and often substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used and can lead to faster reaction rates. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher reaction temperatures or longer reaction times.

Q4: Can the nitrile group on the this compound interfere with the amination reaction?

A4: Yes, the nitrile group is an electron-withdrawing group, which can affect the electronic properties of the pyridine ring and potentially influence the rate of oxidative addition. While this can sometimes make the C-Br bond more reactive towards oxidative addition, it can also impact the stability of intermediates in the catalytic cycle. Additionally, some functional groups can be sensitive to the reaction conditions, so the choice of base and temperature should be made carefully to avoid side reactions.

Q5: My reaction has stalled. What steps can I take to push it to completion?

A5: If your reaction has stalled, consider the following troubleshooting steps:

  • Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments.

  • Add More Catalyst/Ligand: In some cases, the catalyst may have deactivated over time. Adding a fresh portion of the catalyst and ligand can sometimes restart the reaction.

  • Check Reagents: Ensure your amine and solvent are pure and anhydrous. Impurities can poison the catalyst.

  • Screen Different Conditions: If the reaction consistently fails, it may be necessary to screen different ligands, bases, and solvents.

Troubleshooting Guide for Low Conversion

This guide provides a systematic approach to diagnosing and resolving low conversion issues in the amination of this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a pre-catalyst for more reliable generation of the active species.
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The optimal ligand can be substrate-dependent.
Incorrect Base If using a strong base like NaOtBu, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, especially if substrate degradation is suspected. Conversely, if using a weak base, a stronger one might be necessary to deprotonate the amine effectively.
Insufficient Reaction Temperature Cautiously increase the temperature in 10 °C increments. Typical temperatures for Buchwald-Hartwig aminations range from 80-110 °C.
Poor Reagent Quality Use freshly distilled/purified amines and anhydrous, degassed solvents. Impurities, especially water and oxygen, can significantly hinder the reaction.
Poor Solubility of Reagents Screen alternative solvents like dioxane or THF to improve solubility.
Issue 2: Significant Side Product Formation
Potential Cause Troubleshooting Step
Hydrodehalogenation This is a common side reaction where the bromine atom is replaced by a hydrogen atom. To minimize this, try using a weaker or less sterically hindered base. Lowering the reaction temperature or screening different ligands can also be beneficial.
Homocoupling of Starting Material This can occur if the reaction conditions are too harsh. Consider lowering the temperature or using a different catalyst system.
Reaction with the Nitrile Group While less common under typical amination conditions, ensure the chosen base and nucleophile are not promoting unwanted reactions with the nitrile functionality.

Experimental Protocols

General Protocol for Palladium-Catalyzed Amination of this compound

This is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine of choice

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the this compound (1.0 mmol), the palladium pre-catalyst (0.01-0.05 mmol), and the phosphine ligand (0.01-0.05 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (1.2-2.0 mmol) and the anhydrous, degassed solvent (5-10 mL).

  • Addition of Amine: Add the amine (1.1-1.5 mmol). If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

The following tables provide representative data for the Buchwald-Hartwig amination of other bromo-heterocycles, which can serve as a starting point for optimization.

Table 1: Effect of Ligand on the Amination of a Bromopyridine Derivative

EntryLigandYield (%)
1XPhos>95
2SPhos92
3RuPhos88
4dppf65
5P(o-tol)₃<10

Reaction conditions: Bromopyridine (1 mmol), amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (2 mol%), ligand (4 mol%), toluene (5 mL), 100 °C, 16 h.

Table 2: Effect of Base on the Amination of a Bromopyridine Derivative

EntryBaseYield (%)
1NaOtBu>95
2K₃PO₄85
3Cs₂CO₃82
4K₂CO₃55

Reaction conditions: Bromopyridine (1 mmol), amine (1.2 mmol), XPhos Pd G3 (2 mol%), toluene (5 mL), 100 °C, 16 h.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition + Ar-Br Pd(II)_Complex Pd(II)_Complex Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine_Coordination Pd(II)_Complex->Amine_Coordination + Amine Pd(II)_Amido_Complex Pd(II)_Amido_Complex Amine_Coordination->Pd(II)_Amido_Complex - H-Base+ Reductive_Elimination Reductive_Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L regenerated Product Product Reductive_Elimination->Product Ar-Br Ar-Br Amine Amine Base Base

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Is the catalyst system active and handled under inert conditions? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes use_precatalyst Use a pre-catalyst or fresh reagents. check_catalyst->use_precatalyst No check_reagents Are reagents and solvents pure and anhydrous? check_temp->check_reagents Yes increase_temp Increase temperature incrementally. check_temp->increase_temp No side_reactions Significant side reactions observed? check_reagents->side_reactions Yes purify_reagents Use anhydrous, degassed solvents and pure reagents. check_reagents->purify_reagents No screen_base Screen weaker or less hindered bases (e.g., Cs2CO3). side_reactions->screen_base Yes end Improved Conversion side_reactions->end No use_precatalyst->check_catalyst increase_temp->check_temp purify_reagents->check_reagents screen_ligand Screen different phosphine ligands. screen_base->screen_ligand screen_ligand->end

Caption: Troubleshooting workflow for low conversion in amination reactions.

References

Technical Support Center: Cross-Coupling Reactions of 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions of 5-bromonicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound resulting in low or no yield?

A1: Low yields with this compound are frequently encountered and can be attributed to several factors. The primary suspect is often catalyst poisoning or inhibition. Both the pyridinic nitrogen and the nitrile group of the substrate can interact with the palladium catalyst, leading to deactivation.[1] Additionally, ensuring a strictly inert atmosphere is crucial, as the active Pd(0) catalyst is highly sensitive to oxygen.[1] The quality of reagents, particularly the organometallic coupling partner (e.g., boronic acid in Suzuki coupling), is also critical, as impurities can act as catalyst poisons.[2]

Q2: How do the pyridine nitrogen and nitrile group in this compound contribute to catalyst poisoning?

A2: The lone pair of electrons on the pyridinic nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit the catalytic activity.[1] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions. The nitrile group is electron-withdrawing, which can influence the reactivity of the carbon-bromine bond. While this can be beneficial for oxidative addition, the nitrile group itself can also coordinate to the metal center, potentially interfering with the catalytic cycle.

Q3: I am observing a significant amount of debrominated starting material (nicotinonitrile). What causes this, and how can I minimize it?

A3: The formation of the debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture. Potential sources of hydrides include certain solvents or bases. To minimize this side reaction, consider switching to non-protic solvents and using bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

Q4: My Suzuki-Miyaura reaction is plagued by the homocoupling of the boronic acid. How can I prevent this?

A4: Homocoupling of boronic acids is often promoted by the presence of oxygen.[2] Therefore, the most critical step to prevent this is to rigorously degas all solvents and maintain a robust inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also help mitigate this issue, as the in situ reduction of a Pd(II) precatalyst can sometimes initiate homocoupling.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cross-coupling reactions with this compound and provides actionable solutions.

Issue Potential Cause(s) Suggested Solutions
Low or No Conversion Catalyst Poisoning/Inhibition: The pyridinic nitrogen of this compound is coordinating to the palladium catalyst.[1]Use Bulky, Electron-Rich Ligands: Employ ligands such as SPhos, XPhos, or other biarylphosphine ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst deactivation pathways.
Inactive Catalyst: The active Pd(0) species is not forming or has decomposed (e.g., formation of palladium black).[3]Use a Pre-activated Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ directly. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.
Poor Reagent Quality: Impurities in reagents or solvents are poisoning the catalyst.Purify Reagents: Ensure this compound, the coupling partner, and the base are of high purity. Use Anhydrous and Degassed Solvents: Traces of water and oxygen can deactivate the catalyst.
Significant Side Product Formation (Hydrodehalogenation) Presence of Hydride Sources: Solvents (e.g., alcohols) or bases can act as hydride donors.Optimize Solvent and Base: Switch to aprotic solvents (e.g., dioxane, toluene, DMF). Use non-hydridic bases such as K₃PO₄ or Cs₂CO₃.
Reaction Fails to Go to Completion Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.Optimize Reaction Parameters: Incrementally increase the reaction temperature. Monitor the reaction over a longer period.
Inconsistent Results Variability in Inert Atmosphere: Inconsistent removal of oxygen between reaction setups.Standardize Degassing Procedure: Employ a consistent method for degassing solvents and the reaction vessel (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for a set amount of time).
Heterogeneous Mixture: Poor stirring of solid bases.Ensure Efficient Mixing: Use a stir bar that provides vigorous agitation to ensure proper mixing of all reaction components.

Experimental Protocols

The following are generalized protocols that may require optimization for your specific coupling partners and reaction scale.

General Protocol for a Suzuki-Miyaura Coupling Reaction

Objective: To provide a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

Troubleshooting_Workflow Troubleshooting Low-Yielding Cross-Coupling Reactions cluster_catalyst Catalyst Issues cluster_reagents Reagent & Solvent Issues cluster_conditions Reaction Condition Issues start Low or No Product Yield check_catalyst Evaluate Catalyst System start->check_catalyst check_reagents Assess Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions catalyst_poisoning Catalyst Poisoning by Pyridine-N? check_catalyst->catalyst_poisoning catalyst_inactive Inactive Pd(0)? check_catalyst->catalyst_inactive reagent_purity Impure Reagents or Solvents? check_reagents->reagent_purity inert_atmosphere Inadequate Inert Atmosphere? check_reagents->inert_atmosphere temp_time Suboptimal Temperature/Time? check_conditions->temp_time base_solvent Incorrect Base or Solvent? check_conditions->base_solvent solution_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_poisoning->solution_ligand solution_catalyst_loading Increase Catalyst Loading catalyst_inactive->solution_catalyst_loading solution_precatalyst Use Pre-formed Pd(0) Source catalyst_inactive->solution_precatalyst end Improved Yield solution_ligand->end solution_catalyst_loading->end solution_precatalyst->end solution_purify Purify Starting Materials reagent_purity->solution_purify solution_degas Thoroughly Degas Solvents inert_atmosphere->solution_degas solution_purify->end solution_degas->end solution_optimize_temp Increase Temperature/Time temp_time->solution_optimize_temp solution_screen_base Screen Different Bases/Solvents base_solvent->solution_screen_base solution_optimize_temp->end solution_screen_base->end

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Catalytic Cycle and Potential Poisoning Pathways

Catalytic_Cycle Palladium Catalytic Cycle and Inhibition Pathways cluster_cycle Desired Catalytic Cycle cluster_poisoning Catalyst Poisoning Pathways pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition This compound poisoned_complex [Pd(0)L]-(Pyridine) (Inactive Complex) pd0->poisoned_complex pd_intermediate Ar-Pd(II)-Br(L) oxidative_addition->pd_intermediate transmetalation Transmetalation (e.g., with R-B(OH)₂) pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)-R(L) transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Product) reductive_elimination->product poisoning_source This compound (Pyridinic-N) poisoning_source->poisoned_complex Coordination

Caption: The desired catalytic cycle and a key catalyst poisoning pathway.

References

Technical Support Center: Purification of 5-Bromonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Bromonicotinonitrile and its derivatives from reaction mixtures.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Column Chromatography Issues

Q1: My this compound derivative is not eluting from the silica gel column.

A1: This issue, known as strong retention, is often due to the high polarity of the compound. Here are some solutions:

  • Increase Solvent Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate.

  • Add a Polar Modifier: For highly polar compounds, adding a small amount of methanol (0.5-2%) to the eluent can help overcome strong interactions with the silica gel.

  • Consider an Alternative Stationary Phase: If increasing solvent polarity is ineffective, consider using a different stationary phase like alumina, which has different selectivity compared to silica gel.

Q2: The separation of my desired product from an impurity is poor, resulting in overlapping fractions.

A2: Poor resolution can be caused by several factors. Consider the following troubleshooting steps:

  • Optimize the Solvent System with TLC: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent for separation. Aim for a retention factor (Rf) of 0.25-0.35 for your target compound.[1]

  • Use a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution, where the polarity of the solvent is gradually increased, can significantly improve the separation of compounds with similar polarities.[2]

  • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.[1]

  • Sample Loading: Load the crude product in a minimal amount of solvent to ensure a narrow starting band.

Q3: I am observing peak tailing for my this compound derivative on the TLC plate and during column chromatography.

A3: Peak tailing is often observed for basic compounds like pyridine derivatives on acidic silica gel.

  • Add a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system can neutralize the acidic sites on the silica gel and reduce tailing.[2]

Recrystallization Issues

Q1: My this compound derivative "oils out" instead of forming crystals upon cooling.

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by:

  • Solution Cooled Too Quickly: Rapid cooling can prevent the molecules from orienting themselves into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • High Impurity Level: A high concentration of impurities can lower the melting point of the mixture, leading to the formation of an oil. Consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent. Try a solvent in which the compound has lower solubility at room temperature.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath.

A2: This indicates that the solution is not supersaturated. Here are some ways to induce crystallization:

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure product, adding a tiny crystal to the solution can initiate crystallization.

  • Reduce the Volume of the Solvent: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[1]

Q3: The yield of my recrystallized product is very low.

A3: Low recovery can be due to several factors:

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to just dissolve the solid.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out along with the impurities. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled, typically in an ice bath, to maximize the precipitation of the product before filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The two primary purification methods for this compound and its derivatives are column chromatography and recrystallization.[1] Column chromatography is versatile and can be used for both solid and oily compounds, while recrystallization is a powerful technique for purifying solid compounds.

Q2: What are some common impurities I might encounter in my this compound reaction mixture?

A2: Common impurities can include:

  • Unreacted Starting Materials: Such as nicotinonitrile or the brominating agent.

  • Side Products: Depending on the synthesis route, side products such as regioisomers (e.g., 2-bromonicotinonitrile or 6-bromonicotinonitrile) or poly-brominated species may be present.

  • Hydrolysis Products: The nitrile group can be hydrolyzed to a carboxylic acid (5-bromonicotinic acid) under certain conditions.

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: A common and effective eluent system for the purification of this compound and its derivatives on silica gel is a mixture of hexanes and ethyl acetate. A good starting point is to use TLC to determine an optimal ratio, often starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: The choice of recrystallization solvent is highly dependent on the specific derivative. For 5-bromonicotinic acid, a derivative of this compound, solvents such as water, ethanol, and isopropyl alcohol have been used successfully.[3] For this compound itself, which is a solid, a solvent screen should be performed to identify a suitable solvent or solvent pair. Common solvent systems for the recrystallization of organic compounds include ethanol, methanol/water, and hexane/ethyl acetate.

Q5: How can I monitor the progress of my column chromatography?

A5: The most common method for monitoring column chromatography is Thin-Layer Chromatography (TLC).[1] By collecting fractions of the eluting solvent and spotting them on a TLC plate alongside a sample of the crude reaction mixture, you can identify which fractions contain the pure desired product.[1] For compounds that are UV active, like this compound derivatives, the spots can be visualized under a UV lamp.[2]

Data Presentation

Table 1: Column Chromatography Parameters for this compound Derivatives

ParameterDetails
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Typical Eluent System Hexane/Ethyl Acetate Gradient
TLC Monitoring (Rf) Aim for an Rf of 0.25-0.35 for the target compound[1]
Detection Method UV light (254 nm)[2]
Typical Purity Achieved >98%
Typical Yield 70-90% (highly dependent on the reaction and separation efficiency)

Table 2: Recrystallization Solvent Screening for a Crystalline this compound Derivative

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
WaterInsolubleSparingly SolubleSlow crystal growth
EthanolSolubleVery SolubleNo/Poor crystallization
Isopropyl AlcoholSparingly SolubleSolubleGood crystal formation
HexaneInsolubleInsoluble-
Ethyl AcetateSolubleVery SolubleNo/Poor crystallization
Hexane/Ethyl Acetate (9:1)Sparingly SolubleSolubleGood crystal formation

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate) to find the optimal eluent for separation.

    • Visualize the spots under a UV lamp (254 nm).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial non-polar solvent, collecting fractions.

    • Monitor the composition of the fractions by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the desired compound.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

Protocol 2: Purification of a Crystalline this compound Derivative by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of a different potential recrystallization solvent to each tube and assess the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_end Final Product Reaction_Mixture Crude Reaction Mixture Is_Solid Is the product a solid? Reaction_Mixture->Is_Solid Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oil) Recrystallization Recrystallization Is_Solid->Recrystallization Yes Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Column_Chromatography cluster_problems Problem Identification cluster_solutions Potential Solutions Start Column Chromatography Issue Poor_Separation Poor Separation? Start->Poor_Separation No_Elution No Elution? Start->No_Elution Tailing Peak Tailing? Start->Tailing Optimize_Solvent Optimize Solvent System (TLC) Poor_Separation->Optimize_Solvent Yes Gradient_Elution Use Gradient Elution Poor_Separation->Gradient_Elution Yes Repack_Column Repack Column Poor_Separation->Repack_Column Yes Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Add_Modifier Add Polar Modifier (e.g., MeOH) No_Elution->Add_Modifier Yes Add_Base Add Basic Modifier (e.g., TEA) Tailing->Add_Base Yes

Caption: Troubleshooting logic for column chromatography.

References

Technical Support Center: Palladium Catalyst Removal from 5-Bromonicotinonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction products derived from 5-Bromonicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my this compound reaction product so difficult?

Removal of palladium from reaction mixtures containing this compound or its derivatives can be challenging due to the presence of two key functional groups: the pyridine nitrogen and the nitrile group. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This interaction can lead to catalyst inhibition during the reaction and can also form stable complexes that are difficult to break apart during the purification process. Similarly, nitrile groups can act as ligands for palladium, further complicating its removal.

Q2: What are the most common methods for removing palladium catalysts?

The most common methods for palladium removal include:

  • Adsorption: Using materials like activated carbon or silica gel.

  • Scavenging: Employing solid-supported or soluble reagents with functional groups that selectively bind to palladium. Common scavengers include those with thiol, thiourea, or trimercaptotriazine (TMT) functionalities.

  • Filtration: Passing the reaction mixture through a pad of Celite® or a specific filter to remove heterogeneous palladium species.

  • Recrystallization: Purifying the product by crystallization, which can leave palladium impurities in the mother liquor.

  • Solvent Extraction: Using liquid-liquid extraction to partition the product and palladium impurities between two immiscible solvents.

Q3: How do I choose the best palladium removal method for my specific reaction?

The optimal method depends on several factors, including the oxidation state of the palladium species (Pd(0) or Pd(II)), the solvent system, the nature and stability of your product, and the desired final palladium concentration. A decision tree to guide your selection is provided in the "Troubleshooting Guides" section. It is often beneficial to screen several methods on a small scale to identify the most effective one for your specific system.

Q4: I'm observing significant product loss after using activated carbon. What can I do?

Product loss during activated carbon treatment is a common issue due to non-specific adsorption. To mitigate this, you can:

  • Optimize carbon loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a small-scale experiment to determine the optimal weight percentage.

  • Solvent selection: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to find one that minimizes product binding while maintaining good palladium removal.

  • Wash the carbon: After filtration, wash the activated carbon cake with a fresh portion of the solvent to recover any adsorbed product.

Q5: My chosen scavenger is not reducing the palladium levels sufficiently. What are the potential causes and solutions?

Several factors can lead to poor scavenger performance:

  • Incorrect scavenger selection: The scavenger's effectiveness depends on the palladium's oxidation state and the solvent. Thiol-based scavengers are often effective for Pd(II).

  • Insufficient scavenger: Increase the equivalents of the scavenger relative to the palladium catalyst.

  • Suboptimal conditions: Optimize scavenging time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve performance.

  • Poor mass transfer: Ensure vigorous stirring to maximize contact between the scavenger and the palladium species.

Troubleshooting Guides

Problem 1: High Palladium Content After Initial Work-up

Symptom: The crude product, after aqueous work-up, contains unacceptably high levels of palladium.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Formation of stable palladium-product complexes The pyridine nitrogen and/or nitrile group of your product may be coordinating strongly to the palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before attempting removal.
Ineffective initial filtration If using a heterogeneous catalyst, ensure it is thoroughly removed by filtration through a pad of Celite. For very fine particles, a membrane filter may be necessary.
Soluble palladium species present An aqueous work-up may not remove all soluble palladium complexes. Proceed to a secondary purification method like scavenger treatment or activated carbon.
Problem 2: Inefficient Palladium Removal with Scavengers

Symptom: Treatment with a palladium scavenger does not reduce the palladium concentration to the desired level (<10 ppm for many pharmaceutical applications).

Possible Causes & Solutions:

Possible Cause Suggested Solution
Wrong scavenger for the palladium oxidation state Determine if your residual palladium is primarily Pd(0) or Pd(II). Thiol-based scavengers are generally more effective for Pd(II). Consider a screening of different scavenger types (e.g., thiol, amine, TMT).
Insufficient contact time or temperature Increase the stirring time with the scavenger. Gentle heating (e.g., 40-50 °C) can sometimes accelerate the scavenging process, but monitor for product decomposition.
Product interference with scavenging The this compound-derived product may compete with the scavenger for binding to palladium. Try increasing the equivalents of the scavenger or performing the scavenging in a different solvent.
Scavenger deactivation Ensure the scavenger is not being deactivated by other components in the reaction mixture.

Data Presentation

Table 1: Comparison of Palladium Removal Efficiencies for Aryl Halide Coupling Reactions

Method Initial Pd (ppm) Final Pd (ppm) % Removal Substrate/Product Type Notes
Activated Carbon ~100057642.4%Pharmaceutical intermediateFiltration and slurry in TBME also performed.[1]
Si-Thiol Scavenger 2400≤ 16>99.3%Drug candidate from Suzuki couplingOutperformed activated carbon and polymer-based scavengers.
MP-TMT Scavenger 33010-30~91-97%c-Met kinase inhibitor from Suzuki coupling in DMFOvernight aging with the scavenger.
Si-TMT Scavenger >1000<100>90%Indole derivativesUsed after column chromatography.[2]
Isocyanide Scavenger High (not specified)< 5>99%Products from Suzuki couplingEffective for both Pd(0) and Pd(II).[3]

Note: The effectiveness of each method is highly dependent on the specific reaction conditions, product structure, and the form of the palladium catalyst.

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product containing palladium residues in a suitable organic solvent (e.g., toluene, ethyl acetate, or a polar aprotic solvent like DMF if necessary).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C) for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger (e.g., SiliaMetS® Thiol)
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Scavenger Addition: Add the solid-supported scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst) to the solution.

  • Stirring: Stir the mixture at room temperature or a specified temperature for 2-24 hours. Monitor the palladium concentration periodically by taking small aliquots for analysis (e.g., ICP-MS).

  • Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger.

  • Washing: Wash the scavenger with the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Mandatory Visualization

Palladium_Removal_Workflow start Crude Product from This compound Reaction filtration Filtration through Celite start->filtration analysis1 Analyze Pd Content (e.g., ICP-MS) filtration->analysis1 scavenger Treat with Scavenger (e.g., Si-Thiol, TMT) analysis1->scavenger  High Pd Content   activated_carbon Treat with Activated Carbon analysis1->activated_carbon  Moderate Pd Content or  Cost-Sensitive Process   analysis2 Analyze Pd Content scavenger->analysis2 activated_carbon->analysis2 end_high Further Purification or Re-evaluate Method analysis2->end_high  Pd > Limit   end_low Product with Acceptable Pd Level analysis2->end_low  Pd < Limit  

Caption: General workflow for palladium catalyst removal.

Troubleshooting_Logic start High Residual Palladium? check_filtration Was initial filtration effective for heterogeneous catalyst? start->check_filtration Yes end_ok Problem Solved start->end_ok No improve_filtration Improve Filtration: - Use finer filter - Thicker Celite pad check_filtration->improve_filtration No scavenger_issue Scavenger Ineffective? check_filtration->scavenger_issue Yes improve_filtration->end_ok screen_scavengers Screen Different Scavengers (Thiol, Amine, TMT) scavenger_issue->screen_scavengers Yes product_complexation Consider Product-Palladium Complexation scavenger_issue->product_complexation If screening fails optimize_conditions Optimize Conditions: - Increase equivalents - Increase time/temperature screen_scavengers->optimize_conditions optimize_conditions->end_ok product_complexation->end_ok Address with solvent/ competing ligand

Caption: Troubleshooting decision tree for palladium removal.

References

Technical Support Center: 5-Bromonicotinonitrile in Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromonicotinonitrile under basic conditions. The information is designed to help you anticipate and address common side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound in basic conditions?

A1: Under basic conditions, this compound is susceptible to two main side reactions:

  • Hydrolysis of the nitrile group: The cyano (-CN) group can be hydrolyzed to a carboxylic acid group (-COOH), forming 5-bromonicotinic acid. This reaction proceeds via an amide intermediate.[1]

  • Nucleophilic Aromatic Substitution (SNAr) of the bromine atom: The bromine atom can be displaced by a nucleophile, such as a hydroxide ion, to form 5-hydroxynicotinonitrile. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the aromatic ring for nucleophilic attack.

Q2: Which side reaction is more likely to occur?

A2: The predominant side reaction depends on the specific reaction conditions, including the strength and concentration of the base, temperature, solvent, and the presence of other nucleophiles. While there is a lack of specific quantitative kinetic data for this compound, general principles of organic chemistry suggest that harsher conditions (e.g., higher temperatures and stronger base concentrations) are more likely to promote both hydrolysis and substitution.

Q3: How can I monitor the progress of my reaction and the formation of side products?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of products and byproducts. The carboxylic acid product of hydrolysis will have a significantly different Rf value than the starting material and the hydroxylated product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Troubleshooting Guides

This section provides solutions to common issues encountered when working with this compound in basic media.

Issue 1: Low yield of the desired product due to significant hydrolysis of the nitrile group.

Symptoms:

  • TLC analysis shows a significant spot corresponding to a more polar compound (the carboxylic acid).

  • NMR analysis of the crude product shows signals corresponding to 5-bromonicotinic acid.

  • The isolated product has a lower than expected yield.

Potential Causes & Solutions:

Potential CauseProposed Solution & Rationale
High Reaction Temperature Lower the reaction temperature. Hydrolysis rates are often highly temperature-dependent. Running the reaction at a lower temperature can selectively slow down the hydrolysis side reaction more than the desired reaction.
High Concentration of Aqueous Base Use a lower concentration of the base. If possible, use a non-aqueous basic system or a milder base. The rate of hydrolysis is directly related to the concentration of the hydroxide ion.
Prolonged Reaction Time Monitor the reaction closely and work it up as soon as the starting material is consumed. Prolonged exposure to basic conditions will increase the extent of hydrolysis.
Presence of Water If the desired reaction does not involve water as a reactant, use anhydrous solvents and reagents to minimize hydrolysis.
Issue 2: Formation of 5-hydroxynicotinonitrile as a major byproduct.

Symptoms:

  • Mass spectrometry analysis of the crude product shows a peak corresponding to the mass of 5-hydroxynicotinonitrile.

  • NMR analysis indicates the presence of a hydroxyl group on the pyridine ring.

Potential Causes & Solutions:

Potential CauseProposed Solution & Rationale
Strongly Basic and/or High Temperature Conditions Similar to hydrolysis, high temperatures and strong bases can promote nucleophilic aromatic substitution by hydroxide. Milder bases (e.g., K2CO3, Cs2CO3) and lower temperatures should be explored.
Choice of Nucleophile If the intended reaction is a substitution with a different nucleophile, ensure the chosen nucleophile is significantly more reactive than the hydroxide ion under the reaction conditions. Using a higher concentration of the desired nucleophile can also help it outcompete the hydroxide ion.
Solvent Effects The choice of solvent can influence the rate of SNAr reactions. Aprotic polar solvents like DMF or DMSO can often accelerate these reactions. Experiment with different solvents to find one that favors the desired reaction pathway.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis of a Nitrile

This protocol provides a general method for the hydrolysis of nitriles to carboxylic acids.[2]

Materials:

  • Nitrile (1 equivalent)

  • Methanol or Ethanol (10 volumes)

  • 10% aqueous NaOH or KOH (2 volumes)

  • 1 N HCl

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Brine solution

Procedure:

  • Dissolve the nitrile in methanol or ethanol in a round-bottom flask.

  • Add the 10% aqueous NaOH or KOH solution.

  • Stir the mixture at room temperature for 16 hours. Monitor the reaction by TLC. If the reaction is slow, it can be heated to 60 °C.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with water and extract with DCM twice to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3 with 1 N HCl.

  • Extract the aqueous layer with DCM twice.

  • Combine the organic layers, wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating the key concepts discussed in this guide.

Side_Reactions This compound This compound Basic Conditions Basic Conditions This compound->Basic Conditions Hydrolysis Hydrolysis (Nitrile Group) Basic Conditions->Hydrolysis Substitution Nucleophilic Substitution (Bromine Atom) Basic Conditions->Substitution 5-Bromonicotinic Acid 5-Bromonicotinic Acid Hydrolysis->5-Bromonicotinic Acid 5-Hydroxynicotinonitrile 5-Hydroxynicotinonitrile Substitution->5-Hydroxynicotinonitrile

Caption: Competing side reactions of this compound in basic conditions.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Optimization cluster_3 Outcome Low Yield or\nSide Product Formation Low Yield or Side Product Formation Analyze Reaction\nConditions Analyze Reaction Conditions Low Yield or\nSide Product Formation->Analyze Reaction\nConditions Identify Primary\nSide Reaction Identify Primary Side Reaction Analyze Reaction\nConditions->Identify Primary\nSide Reaction Modify Conditions Modify Conditions Identify Primary\nSide Reaction->Modify Conditions Lower Temperature Lower Temperature Modify Conditions->Lower Temperature Change Base Change Base Modify Conditions->Change Base Adjust Solvent Adjust Solvent Modify Conditions->Adjust Solvent Monitor Time Monitor Time Modify Conditions->Monitor Time Improved Yield Improved Yield Lower Temperature->Improved Yield Change Base->Improved Yield Adjust Solvent->Improved Yield Monitor Time->Improved Yield

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling reactions of 5-Bromonicotinonitrile. The following sections detail strategies for optimizing reaction temperature to improve yields and minimize side products in Suzuki-Miyaura, Heck, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is showing low conversion. Should I increase the temperature?

A1: Increasing the reaction temperature can indeed improve the rate of reaction and drive it to completion; however, it must be done judiciously. For Suzuki-Miyaura couplings, a typical starting temperature range is 80-120 °C.[1][2] Incrementally increasing the temperature within this range may enhance conversion. However, excessively high temperatures can lead to catalyst deactivation, evidenced by the formation of palladium black, and promote side reactions such as debromination.[3][4] It is advisable to first ensure all reagents are pure and the reaction is under a strict inert atmosphere before significantly elevating the temperature.[5]

Q2: I am observing significant amounts of debrominated byproduct (nicotinonitrile) in my reaction mixture. How is this related to temperature?

A2: The formation of a debrominated byproduct, also known as hydrodehalogenation, can be influenced by reaction temperature.[5] While not solely a temperature-dependent issue, higher temperatures can sometimes exacerbate this side reaction. This occurs when the palladium-aryl intermediate reacts with a hydride source. To minimize this, it is often more effective to switch to non-protic solvents and use bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) rather than relying solely on temperature modulation.[6]

Q3: In my Heck coupling with this compound, what is the optimal temperature range to consider?

A3: Heck reactions are typically conducted at elevated temperatures, generally ranging from 80 to 140 °C.[7] The optimal temperature is dependent on the reactivity of the specific alkene coupling partner and the stability of the palladium catalyst. For aryl bromides like this compound, a temperature of 100-120 °C is a common starting point.[7] If the reaction is sluggish, a gradual increase in temperature can be beneficial.

Q4: My Sonogashira coupling is not proceeding at room temperature. Is heating always necessary?

A4: While some Sonogashira reactions can proceed at room temperature, particularly with highly reactive aryl iodides, aryl bromides like this compound often require heating to achieve a reasonable reaction rate.[1] Typical temperatures for Sonogashira couplings of aryl bromides range from room temperature to 100 °C. If you observe low or no conversion at room temperature, gradually heating the reaction to 50-80 °C is a standard approach to facilitate the coupling.[1]

Q5: What are the signs of catalyst deactivation at higher temperatures?

A5: A common visual indicator of catalyst deactivation at elevated temperatures is the formation of a black precipitate, known as "palladium black".[4] This signifies that the active palladium catalyst has agglomerated into inactive particles. Another sign is a reaction that starts but then stalls before reaching completion, which can be confirmed by monitoring the reaction progress via TLC or LC-MS.[4]

Troubleshooting Guide: Optimizing Reaction Temperature

This guide provides a systematic approach to troubleshooting common temperature-related issues in the cross-coupling of this compound.

Issue Potential Cause Related to Temperature Troubleshooting Steps
Low or No Conversion Reaction temperature is too low, providing insufficient energy to overcome the activation barrier.Incrementally increase the reaction temperature in 10-20 °C intervals. For Suzuki and Heck reactions, a range of 80-120 °C is typical.[1][7] For Sonogashira, you may start lower and go up to 100 °C.[1]
Formation of Debrominated Byproduct While not solely temperature-dependent, high temperatures can sometimes promote this side reaction.First, try optimizing other parameters like the choice of base and solvent.[6] If the issue persists, consider running the reaction at the lower end of the effective temperature range.
Significant Homocoupling of Coupling Partner High temperatures can sometimes favor the homocoupling of boronic acids (in Suzuki) or alkynes (in Sonogashira).Lowering the reaction temperature may reduce the rate of homocoupling.[5] Also, ensure rigorous degassing to remove oxygen, which can promote this side reaction.
Catalyst Deactivation (Palladium Black) Excessively high temperatures can cause the palladium catalyst to decompose and precipitate.[4]Reduce the reaction temperature. If a high temperature is necessary for the reaction to proceed, consider using a more stable catalyst system, such as one with bulky, electron-rich phosphine ligands.
Formation of Multiple Unidentified Byproducts High reaction temperatures can lead to thermal decomposition of starting materials, reagents, or the desired product, resulting in a complex mixture.[5]Lower the reaction temperature to a point where the main reaction still proceeds at a reasonable rate but side reactions are minimized.

Data Presentation: Temperature Effects on Cross-Coupling Reactions

The following tables summarize typical temperature ranges and potential effects on the cross-coupling of this compound and related aryl bromides. The exact optimal temperature will be substrate and condition-dependent and should be determined experimentally.

Table 1: Suzuki-Miyaura Coupling Temperature Overview

Temperature Range (°C)Expected OutcomePotential Issues
< 80Low to no conversion.Reaction may be too slow to be practical.
80 - 100Moderate to good yields are often achieved. A good starting range for optimization.[3]May still be too slow for less reactive coupling partners.
100 - 120Often provides faster reaction rates and higher conversion.[8]Increased risk of catalyst deactivation and side product formation.[3]
> 120May be necessary for very challenging substrates.High risk of catalyst decomposition and side reactions.

Table 2: Heck Coupling Temperature Overview

Temperature Range (°C)Expected OutcomePotential Issues
< 80Generally low conversion for aryl bromides.Reaction is likely to be very slow.
80 - 120A common and effective temperature range for many Heck reactions with aryl bromides.[7]Optimization within this range is usually necessary.
120 - 140Can lead to faster reactions and higher yields, especially with less reactive alkenes.[7]Increased risk of catalyst deactivation and byproduct formation.
> 140Rarely necessary and carries a high risk of decomposition.Significant potential for undesirable side reactions.

Table 3: Sonogashira Coupling Temperature Overview

Temperature Range (°C)Expected OutcomePotential Issues
Room TemperatureMay work for some reactive alkynes, but often sluggish for aryl bromides.[1]Low conversion is a common issue.
40 - 60A good starting point for optimization, often providing a balance between reaction rate and stability.[6]May require longer reaction times.
60 - 100Can significantly increase the reaction rate and yield.[1]Higher end of the range increases the risk of alkyne homocoupling and catalyst deactivation.
> 100Generally not recommended as it can lead to significant side reactions and catalyst decomposition.High potential for Glaser coupling (alkyne homocoupling).

Experimental Protocols

The following are generalized protocols and may require optimization for specific substrates and reaction scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.

Suzuki-Miyaura Coupling Protocol
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling Protocol
  • To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., DMF or acetonitrile).

  • Add the alkene (1.2-1.5 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at a temperature between room temperature and 80 °C.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Cross_Coupling_Workflow General Experimental Workflow for Cross-Coupling reagents 1. Add this compound, Coupling Partner, & Base to Flask catalyst 2. Add Palladium Catalyst & Ligand reagents->catalyst inert 3. Evacuate & Backfill with Inert Gas catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat to Optimized Temperature solvent->heat monitor 6. Monitor Reaction (TLC, LC-MS) heat->monitor workup 7. Aqueous Workup & Extraction monitor->workup purify 8. Purify by Chromatography workup->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Temperature Troubleshooting Workflow for Optimizing Reaction Temperature start Start: Low Yield or Side Products check_conversion Is Conversion Low? start->check_conversion increase_temp Incrementally Increase Temperature (e.g., +10-20 °C) check_conversion->increase_temp Yes check_byproducts Are Side Products (Debromination, Homocoupling) the Main Issue? check_conversion->check_byproducts No end Optimized Condition increase_temp->end Yield Improves decrease_temp Lower Reaction Temperature check_byproducts->decrease_temp Yes check_catalyst Is Palladium Black Observed? check_byproducts->check_catalyst No decrease_temp->end Purity Improves check_catalyst->decrease_temp Yes optimize_other Optimize Other Parameters: - Catalyst/Ligand - Base - Solvent check_catalyst->optimize_other No optimize_other->end

Caption: A decision tree for troubleshooting and optimizing reaction temperature.

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the experimental nuances of 5-Bromonicotinonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to solvent effects on its reactivity, providing practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions, and how can solvent choice mitigate them?

A1: The most prevalent side reactions include debromination (formation of nicotinonitrile) and homocoupling of coupling partners.[1] Solvent choice plays a critical role in minimizing these unwanted reactions. Using anhydrous and thoroughly degassed solvents is crucial, as protic impurities like water can be a source of hydrides leading to debromination.[1] Aprotic solvents are generally preferred for many cross-coupling reactions.[1]

Q2: How does solvent polarity affect the rate and outcome of reactions with this compound?

A2: Solvent polarity can significantly influence reaction rates and selectivity.[2] Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are often effective as they can dissolve the reactants and stabilize catalytic species.[3][4] However, the optimal solvent polarity depends on the specific reaction mechanism. For instance, in SN2 reactions, polar aprotic solvents can enhance the reactivity of nucleophiles by not solvating them as strongly as polar protic solvents.[5][6] In contrast, SN1 reactions are favored by polar protic solvents that can stabilize carbocation intermediates.[2][7]

Q3: Why am I observing low yields in my Suzuki-Miyaura coupling with this compound, and what role does the solvent play?

A3: Low yields in Suzuki-Miyaura couplings can stem from several factors, including catalyst deactivation, poor solubility of reagents, or side reactions like debromination.[8] The choice of solvent is critical for success. A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[9][10] The water component is also crucial for the transmetalation step. Ensure the solvent is properly degassed to prevent catalyst oxidation.

Q4: My Sonogashira coupling with this compound is resulting in significant alkyne homocoupling (Glaser coupling). How can I prevent this?

A4: Alkyne homocoupling is a common issue in Sonogashira reactions, often promoted by the copper(I) co-catalyst.[1] One effective strategy is to employ a copper-free Sonogashira protocol.[1] If a copper co-catalyst is necessary, reducing its loading can help.[1] The choice of solvent can also influence the extent of homocoupling. Polar aprotic solvents like THF or DMF are commonly used.[11][12] In some cases, non-polar solvents like toluene have been found to be effective.[11]

Q5: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is not proceeding. What could be the issue?

A5: The success of an SNAr reaction on this compound is highly dependent on the nucleophile's strength and the reaction conditions.[13] While the electron-withdrawing nitrile group activates the ring for nucleophilic attack, a strong nucleophile is required.[13] These reactions often necessitate elevated temperatures to proceed at a reasonable rate.[13] The solvent must be able to facilitate the reaction; polar aprotic solvents like DMSO or DMF are often good choices as they can stabilize the charged intermediate (Meisenheimer complex).

Troubleshooting Guides

Issue 1: Significant Debromination in a Suzuki-Miyaura Coupling

Symptoms:

  • LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant amount of nicotinonitrile.

  • Low yield of the desired coupled product.

Troubleshooting Workflow:

G start Debromination Observed base Evaluate Base Is it a strong base (e.g., NaOH)? start->base ligand Evaluate Ligand Is it a simple phosphine? base->ligand If no sol_base Switch to milder base (e.g., K₂CO₃, K₃PO₄) base->sol_base If yes temp Evaluate Temperature Is it >100°C? ligand->temp If no sol_ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) ligand->sol_ligand If yes solvent Check Solvent Purity Is it anhydrous and degassed? temp->solvent If no sol_temp Lower reaction temperature temp->sol_temp If yes sol_solvent Use high-purity, degassed solvent solvent->sol_solvent If no end Problem Resolved sol_base->end sol_ligand->end sol_temp->end sol_solvent->end

Caption: Troubleshooting debromination in Suzuki-Miyaura coupling.

Issue 2: Low or No Conversion in a Sonogashira Coupling

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted this compound.

  • Formation of alkyne homocoupling byproduct may be observed.

Troubleshooting Workflow:

G start Low Conversion in Sonogashira catalyst Check Catalyst System Is the Pd catalyst active? Is Cu(I) co-catalyst used? start->catalyst base Evaluate Base Is an appropriate amine base used (e.g., Et₃N, DIPEA)? catalyst->base If ok sol_catalyst Use fresh catalyst Consider copper-free conditions if homocoupling is an issue catalyst->sol_catalyst If suspect solvent Evaluate Solvent Is it appropriate (e.g., THF, DMF)? Is it anhydrous and degassed? base->solvent If ok sol_base Ensure base is pure and in sufficient excess base->sol_base If suspect temp Check Temperature Is the reaction at room temperature? solvent->temp If ok sol_solvent Switch solvent or ensure solvent purity solvent->sol_solvent If suspect sol_temp Increase temperature temp->sol_temp If yes end Problem Resolved sol_catalyst->end sol_base->end sol_solvent->end sol_temp->end

Caption: Troubleshooting low conversion in Sonogashira coupling.

Data Presentation

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of 5-Bromo-3-Pyridinecarbonitrile Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[9]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[9]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802478[9]
4Phenylboronic AcidXPhos Pd G3K₃PO₄1,4-Dioxane/H₂O802>95[8]

Note: Data for entries 1-3 is for the analogous 5-bromonicotinic acid.[9] Entry 4 is a general protocol for related aryl bromides.[8]

Table 2: Solvent Screening for a Room-Temperature, Copper-Free Sonogashira Coupling

EntrySolventDielectric ConstantYield (%)
1Dichloromethane (DCM)9.1<50
2Methyl t-butyl ether (MTBE)4.5<50
3Methanol (MeOH)32.7<50
4Ethanol (EtOH)24.6<50
5Tetrahydrofuran (THF)7.662
61,4-Dioxane2.274
7Acetonitrile (ACN)37.598
8Dimethylformamide (DMF)36.799
9N-Methyl-2-pyrrolidone (NMP)32.240
10Dimethyl sulfoxide (DMSO)46.7100

Note: This data is for the coupling of 3,5-dimethoxyphenyl bromide with an electron-deficient heteroaromatic alkyne and serves as a general guide for solvent selection in copper-free Sonogashira reactions.[12]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for coupling an arylboronic acid with this compound, with measures to suppress the formation of nicotinonitrile.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature

This protocol is adapted from a general procedure for copper-free Sonogashira reactions and may require optimization for this compound.[12]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)

  • 1,8-Diazabicycloundec-7-ene (DBU) or Tri-tert-butylphosphine ([P(t-Bu)₃])

  • Base (e.g., DABCO, 2.0 equiv)

  • Anhydrous, degassed polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium precatalyst and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, this compound, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

preventing hydrodehalogenation of 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 5-Bromonicotinonitrile, with a specific focus on preventing undesired hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem when working with this compound?

A1: Hydrodehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of nicotinonitrile as a byproduct.[1][2] This reduces the yield of the desired product and complicates the purification process due to the introduction of a byproduct with similar physical properties to the target compound.[3]

Q2: What are the primary causes of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?

A2: The primary cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2][3] This intermediate can arise from several sources, including:

  • The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[2][3]

  • The Solvent: Solvents such as alcohols, N,N-Dimethylformamide (DMF), and even trace amounts of water can act as hydride sources.[1][2][3]

  • Reagents and Impurities: Boronic acids (in Suzuki coupling) or amines (in Buchwald-Hartwig amination) can sometimes contain impurities or directly contribute to the formation of hydride intermediates.[3] Protic impurities in the reaction mixture are a common source of hydrides.[2]

Q3: How does the choice of catalyst and ligand affect the prevention of hydrodehalogenation?

A3: The catalyst and ligand system is crucial for minimizing hydrodehalogenation. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and other biaryl phosphines, are highly effective.[2] These ligands promote the desired reductive elimination step of the cross-coupling reaction, making it faster than the competing hydrodehalogenation pathway.[2][3] They can also sterically hinder the approach of hydride species to the palladium center.[2]

Q4: Which reaction conditions (base, solvent, temperature) are recommended to minimize hydrodehalogenation?

A4: To minimize hydrodehalogenation, consider the following conditions:

  • Base: Use weaker, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[2][3]

  • Solvent: Employ non-polar aprotic solvents like toluene or dioxane.[1] It is critical to use anhydrous and degassed solvents to remove water and oxygen.[2][4]

  • Temperature: Run the reaction at the lowest temperature that allows for an efficient conversion rate.[3] High temperatures can accelerate side reactions.[2][3] Monitoring the reaction and stopping it upon consumption of the starting material can prevent byproduct formation from prolonged heating.[3]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Significant formation of nicotinonitrile byproduct in a Suzuki-Miyaura coupling. Inappropriate Base: Use of a strong base like NaOtBu or NaOH.[2]Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[2][3]
Protic Solvent: Use of alcohols or DMF as a solvent.[1]Change to an anhydrous, non-polar aprotic solvent like toluene or dioxane.[1]
Inefficient Ligand: The phosphine ligand is not effectively promoting the desired coupling.Employ a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos.[2]
High Reaction Temperature: Elevated temperatures favoring the hydrodehalogenation pathway.[3]Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.[3]
Low yield in a Heck reaction with significant hydrodehalogenation. Base Selection: Triethylamine (Et₃N) can sometimes act as a hydride source.Consider screening other bases like potassium carbonate (K₂CO₃).[5]
Catalyst System: The palladium catalyst and ligand combination is not optimal.For electron-poor heteroaryl halides, using electron-rich and bulky phosphine ligands can be beneficial.[6]
Debromination observed in a Sonogashira coupling. Copper Co-catalyst Issues: The presence of a copper co-catalyst can sometimes lead to side reactions.[7]Consider running the reaction under copper-free conditions, which may require specific ligands and bases.[8]
Amine Base: The amine base (e.g., triethylamine) may be contributing to Pd-H formation.Screen alternative amine bases or consider using an inorganic base if compatible with the reaction.

Data Presentation: Reaction Conditions for Cross-Coupling of Aryl Bromides

The following table summarizes typical reaction conditions that can be adapted to minimize hydrodehalogenation when using this compound.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O80-100High[1]
Suzuki-Miyaura XPhos Pd G3 (2-5)-K₃PO₄ (2)1,4-Dioxane/H₂O80High[2]
Heck Pd(OAc)₂ (1-2)P(o-tol)₃ (2-4)Et₃N (1.5)NMP or DMF120-140Varies[6]
Sonogashira Pd(PPh₃)₄ (0.15)-Et₃NTHFRoom TempHigh[9]

Note: Yields are highly dependent on the specific coupling partner and require optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation

This protocol is adapted from procedures known to reduce the risk of dehalogenation.[1][2]

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) and a minimal amount of degassed water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

GC-MS Method for Quantifying Hydrodehalogenation

To accurately determine the ratio of the desired product to the nicotinonitrile byproduct, a GC-MS method can be employed.[1]

  • Sample Preparation: Take a small aliquot of the crude reaction mixture and dilute it with a suitable solvent like ethyl acetate. Add a known amount of an internal standard (e.g., dodecane).

  • GC-MS Instrument: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A standard non-polar capillary column (e.g., HP-5MS) is suitable.

  • Injector and Oven Program: Use an injector temperature of 250 °C. A typical oven program would be to start at 80 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5-10 minutes.

  • Data Analysis: Identify the peaks for this compound, the desired product, and the nicotinonitrile byproduct based on their retention times and mass spectra. Quantify the relative amounts using the internal standard.

Visualizations

Hydrodehalogenation_Pathway cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Hydrodehalogenation Pathway A Pd(0) Catalyst C Oxidative Addition A->C B This compound (Ar-Br) B->C D Ar-Pd(II)-Br C->D E_desired Transmetalation (e.g., with R-B(OH)2) D->E_desired F_undesired Formation of Pd-H Species D->F_undesired F_desired Ar-Pd(II)-R E_desired->F_desired G_desired Reductive Elimination F_desired->G_desired H_desired Desired Product (Ar-R) G_desired->H_desired H_desired->A Catalyst Regeneration E_undesired Hydride Source (Base, Solvent, H2O) E_undesired->F_undesired G_undesired Ar-Pd(II)-H F_undesired->G_undesired H_undesired Reductive Elimination G_undesired->H_undesired I_undesired Hydrodehalogenation Product (Ar-H) H_undesired->I_undesired I_undesired->A Catalyst Regeneration

Caption: Competing pathways of desired cross-coupling vs. undesired hydrodehalogenation.

Troubleshooting_Workflow Start Hydrodehalogenation Observed? Base 1. Evaluate Base: Is it a strong base (e.g., NaOtBu)? Start->Base Yes End Problem Resolved Start->End No Solvent 2. Evaluate Solvent: Is it protic (e.g., alcohol) or DMF? Base->Solvent No Action_Base Action: Switch to weaker base (K₃PO₄, Cs₂CO₃) Base->Action_Base Yes Ligand 3. Evaluate Ligand: Is it a bulky, electron-rich ligand? Solvent->Ligand No Action_Solvent Action: Switch to anhydrous, aprotic solvent (Toluene, Dioxane) Solvent->Action_Solvent Yes Temp 4. Evaluate Temperature: Is the reaction run at high temp (>100°C)? Ligand->Temp Yes Action_Ligand Action: Use bulky ligand (XPhos, SPhos) Ligand->Action_Ligand No Temp->End No Action_Temp Action: Lower temperature and monitor reaction closely Temp->Action_Temp Yes Action_Base->Solvent Action_Solvent->Ligand Action_Ligand->Temp Action_Temp->End

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Halonicotinonitriles in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of halonicotinonitriles in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data. Understanding the relative reactivity of these compounds is crucial for the efficient design and optimization of synthetic routes in pharmaceutical and materials science research.

Introduction to Nucleophilic Aromatic Substitution (SNAr) on Pyridine Rings

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic and heteroaromatic rings. In the context of halonicotinonitriles, the pyridine ring is rendered electron-deficient by the electron-withdrawing effects of the nitrogen atom and the nitrile group. This electronic characteristic facilitates the attack of nucleophiles, leading to the displacement of a halide leaving group.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. The first and typically rate-determining step involves the attack of the nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored.

Comparative Reactivity of Halonicotinonitriles

The nature of the halogen atom significantly influences the rate of SNAr reactions on nicotinonitrile scaffolds. Contrary to the trend observed in SN1 and SN2 reactions where iodide is the best leaving group, the reactivity order for SNAr reactions is often reversed.

A key factor in determining the reaction rate is the stability of the Meisenheimer complex. Halogens influence this stability through their inductive and mesomeric effects. Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect, which stabilizes the negative charge of the Meisenheimer intermediate. This stabilization of the transition state leading to the intermediate lowers the activation energy of the rate-determining step, thereby increasing the reaction rate.

Experimental data on the reaction of 2-fluoropyridine with sodium ethoxide in ethanol shows it to be 320 times faster than the corresponding reaction with 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituted heterocycle.[1]

However, studies on closely related substrates, such as 2-substituted N-methylpyridinium ions with piperidine in methanol, have shown a different reactivity order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[2] In this specific case, the typical "element effect" where fluoride is significantly more reactive is not observed, and the halide reactivities are roughly comparable.[2] This suggests that the substrate and reaction conditions can modulate the relative reactivities of the halogens.

Data Presentation

The following table summarizes the available quantitative and qualitative data on the comparative reactivity of halo-substituted pyridines in nucleophilic aromatic substitution reactions.

Substrate FamilyNucleophileSolventReactivity OrderReference
2-HalopyridinesSodium EthoxideEthanolF > Cl[1]
2-Halo-N-methylpyridinium iodidesPiperidineMethanolF ≈ Cl ≈ Br ≈ I[2]

Experimental Protocols

The following is a generalized experimental protocol for the comparative study of the reactivity of halonicotinonitriles in a nucleophilic aromatic substitution reaction with a generic secondary amine nucleophile. This protocol is adapted from a procedure for the reaction of 2-fluoropyridine with morpholine.[1]

General Procedure for the Nucleophilic Aromatic Substitution of 2-Halonicotinonitriles

Materials:

  • 2-Fluoro-5-cyanopyridine

  • 2-Chloro-5-cyanopyridine

  • 2-Bromo-5-cyanopyridine

  • 2-Iodo-5-cyanopyridine

  • Secondary amine (e.g., morpholine, piperidine)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., tert-amyl alcohol, DMSO, DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a series of identical dry round-bottom flasks equipped with magnetic stir bars and reflux condensers under a nitrogen atmosphere, add the base (1.5 equivalents).

  • To each flask, add the respective 2-halonicotinonitrile (1.0 equivalent) and the secondary amine (1.2 equivalents).

  • Add the anhydrous solvent to achieve a consistent concentration across all reactions (e.g., 0.2 M).

  • Stir the reaction mixtures and heat to a constant temperature (e.g., 110 °C).

  • Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular time intervals.

  • Upon completion (or after a fixed time for comparative yield analysis), cool the reaction mixtures to room temperature.

  • Dilute each mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure substituted nicotinonitrile.

  • Determine the yield for each reaction to compare the relative reactivity of the halonicotinonitriles.

Visualizations

SNAr Reaction Mechanism

The following diagram illustrates the general two-step addition-elimination mechanism for the nucleophilic aromatic substitution on a 2-halonicotinonitrile.

Caption: General mechanism of SNAr on a 2-halonicotinonitrile.

Experimental Workflow for Comparative Reactivity Study

The following diagram outlines the experimental workflow for the comparative study of halonicotinonitrile reactivity.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Nucleophilic Substitution cluster_analysis Analysis cluster_comparison Comparison F 2-Fluoro-5-cyanopyridine Reaction React with Nucleophile (e.g., Morpholine) + Base, Solvent, Heat F->Reaction Cl 2-Chloro-5-cyanopyridine Cl->Reaction Br 2-Bromo-5-cyanopyridine Br->Reaction I 2-Iodo-5-cyanopyridine I->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Workup & Purification (Extraction, Chromatography) Monitoring->Workup Yield Determine Yields Workup->Yield Compare Compare Reactivity (Yields vs. Time) Yield->Compare

Caption: Workflow for comparing halonicotinonitrile reactivity.

References

Validating the Structures of 5-Bromonicotinonitrile Derivatives: A Comparative Guide to ¹H NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery and development pipeline. This guide provides a comprehensive comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural validation of 5-Bromonicotinonitrile derivatives. Experimental data, detailed protocols, and workflow visualizations are presented to assist in the selection of the most appropriate methods for structural elucidation.

This compound and its derivatives are an important class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Accurate structural characterization is paramount to understanding their structure-activity relationships and ensuring the reliability of research outcomes. While ¹H NMR spectroscopy stands as a primary tool for this purpose, a multi-faceted analytical approach often provides the most conclusive results.

¹H NMR Spectroscopy: The Cornerstone of Structural Elucidation

¹H NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts (δ), coupling constants (J), and signal integrals, researchers can piece together the molecular structure, including the substitution pattern on the pyridine ring of this compound derivatives.

Comparative ¹H NMR Data for this compound Derivatives

The following table summarizes the ¹H NMR data for a selection of this compound derivatives, illustrating the effect of different substituents on the chemical shifts of the aromatic protons. All spectra were recorded in deuterated chloroform (CDCl₃) unless otherwise specified.

Compound NameStructureChemical Shift (δ, ppm), Multiplicity, Integration
5-bromo-2-hydroxy-4,6-dimethylnicotinonitrile2.31 (s, 3H, CH₃), 3.81 (s, 2H, CH₂)
Methyl 5-bromo-6-hydroxynicotinate3.90 (s, 3H, OCH₃), 8.10 (d, 1H), 8.35 (d, 1H)
2-Amino-5-bromo-4-methylpyridine2.28 (s, 3H, CH₃), 4.48 (s, 2H, NH₂), 6.41 (s, 1H, Ar-H), 8.08 (s, 1H, Ar-H)
5-Bromo-2-nitropyridine7.95 (dd, 1H), 8.20 (d, 1H), 8.55 (d, 1H)
5-Bromo-2-methylnicotinonitrile2.70 (s, 3H, CH₃), 7.90 (d, 1H), 8.65 (d, 1H)

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve high resolution.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum with an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).

  • Use a relaxation delay of 1-5 seconds to ensure quantitative integration.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative ratios of the different types of protons.

Alternative and Complementary Structural Validation Methods

While ¹H NMR is highly informative, a combination of spectroscopic techniques provides a more robust structural confirmation.

TechniquePrincipleAdvantagesLimitations
¹³C NMR Spectroscopy Measures the chemical environment of carbon atoms.Provides information on the carbon skeleton, including the number of non-equivalent carbons.Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation. Highly sensitive.Isomers can be difficult to distinguish. Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in the molecule (e.g., -CN, -NH₂, -OH, C=O).Provides limited information about the overall molecular structure and connectivity.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute and unambiguous structure of a molecule.Requires a single crystal of suitable quality, which can be challenging to obtain.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the structural validation of a this compound derivative using ¹H NMR spectroscopy.

experimental_workflow Experimental Workflow for ¹H NMR Validation cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate assign Assign Structure integrate->assign final_structure final_structure assign->final_structure Validated Structure

Caption: Workflow for this compound Derivative Validation.

Conclusion

The structural validation of this compound derivatives is most effectively achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy serves as the primary and most informative method for determining the detailed molecular structure in solution. However, for unambiguous confirmation, it is highly recommended to supplement ¹H NMR data with information from other techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy. This integrated approach ensures the accuracy and reliability of the structural assignment, which is fundamental for advancing research and development in the fields of medicine and materials science.

A Comparative Guide to Catalytic Systems for the Sonogashira Reaction of 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the crucial formation of carbon-carbon bonds. The choice of catalytic system is paramount to the success of this reaction, influencing yield, reaction time, and functional group tolerance. This guide provides an objective comparison of two prominent catalytic systems for the Sonogashira coupling of 5-Bromonicotinonitrile with terminal alkynes: the traditional Palladium/Copper co-catalyzed system and a modern copper-free alternative.

The coupling of this compound with a terminal alkyne, such as phenylacetylene, yields 5-(phenylethynyl)nicotinonitrile, a valuable scaffold in medicinal chemistry and materials science. The efficiency of this transformation is highly dependent on the catalytic system employed. Below, we compare a classic palladium/copper system with a contemporary copper-free approach, providing supporting data from analogous reactions and detailed experimental protocols.

Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for the two catalytic systems. The data for the copper-free system is derived from studies on various aryl bromides, and similar high performance is anticipated for this compound. The performance of the traditional Pd/Cu system is based on established protocols for similar substrates.

FeatureCatalytic System 1: Traditional Pd/CuCatalytic System 2: Copper-Free Pd
Catalyst Pd(PPh₃)₂Cl₂ / CuI[DTBNpP]Pd(crotyl)Cl
Typical Yield Good to Excellent (Generally 70-95%)Excellent (Reported up to 97% for various aryl bromides)[1]
Reaction Temperature Room Temperature to 100 °CRoom Temperature[1]
Reaction Time 2 - 24 hours0.5 - 4 hours[1]
Key Advantages Well-established, readily available catalysts.Milder reaction conditions, avoids copper toxicity and alkyne homocoupling side-products, air-stable precatalyst.[1]
Key Disadvantages Potential for alkyne homocoupling (Glaser coupling), copper toxicity can be a concern for pharmaceutical applications.Catalyst may be less readily available and more expensive initially.

Experimental Protocols

Detailed methodologies for both catalytic systems are provided below. These protocols are based on established literature procedures and can be adapted for the specific needs of the researcher.

Catalytic System 1: Traditional Palladium/Copper Co-catalyzed Sonogashira Reaction

This protocol utilizes the well-established catalyst combination of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide with an amine base.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF or DMF (5 mL) followed by triethylamine (2.0 mmol).

  • Add phenylacetylene (1.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(phenylethynyl)nicotinonitrile.

Catalytic System 2: Copper-Free Sonogashira Reaction

This modern approach employs an air-stable palladium precatalyst, [DTBNpP]Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine), enabling the reaction to proceed at room temperature without a copper co-catalyst.[1]

Materials:

  • This compound

  • Phenylacetylene

  • [DTBNpP]Pd(crotyl)Cl

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (Argon)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (0.5 mmol), [DTBNpP]Pd(crotyl)Cl (0.0125 mmol, 2.5 mol%), and a stir bar.

  • Add anhydrous DMSO (2.5 mL).

  • Add 2,2,6,6-tetramethylpiperidine (1.0 mmol).

  • Add phenylacetylene (0.8 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(phenylethynyl)nicotinonitrile.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the Sonogashira reaction, applicable to both catalytic systems with minor variations in the reaction setup.

Sonogashira_Workflow General Sonogashira Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Catalyst & Base to Flask B 2. Add Anhydrous Solvent A->B C 3. Add Terminal Alkyne B->C D 4. Stir under Inert Atmosphere (with or without heating) C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Quench Reaction & Extract Product E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Purify by Column Chromatography G->H I Final Product H->I

Caption: General workflow for the Sonogashira cross-coupling reaction.

Catalytic Cycle of the Sonogashira Reaction

The Sonogashira reaction proceeds through a catalytic cycle involving the palladium catalyst. In the traditional system, a separate copper cycle facilitates the formation of a copper acetylide intermediate. The copper-free system proceeds through a similar palladium cycle but without the involvement of a copper co-catalyst.

Sonogashira_Cycle Simplified Palladium Catalytic Cycle for Sonogashira Reaction Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A Ar-X PdII_Aryl Ar-Pd(II)L₂-X A->PdII_Aryl B Transmetalation (with Cu-acetylide or via deprotonation) PdII_Aryl->B R-C≡C-H + Base PdII_Alkyne Ar-Pd(II)L₂-C≡CR B->PdII_Alkyne C Reductive Elimination PdII_Alkyne->C C->Pd0 Regeneration of Pd(0) catalyst Product Ar-C≡CR C->Product

Caption: The palladium catalytic cycle in the Sonogashira reaction.

References

A Comparative Guide to the Biological Assay Validation of Novel 5-Bromonicotinonitrile Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the biological assay validation of novel 5-Bromonicotinonitrile derivatives, a promising class of compounds in medicinal chemistry. Due to their structural similarity to known kinase inhibitors, this guide will focus on a validation workflow for a hypothetical candidate, "BPN-X," as a potential inhibitor of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies.

The guide objectively compares the hypothetical performance of BPN-X with established alternatives, such as the FDA-approved BTK inhibitor Ibrutinib and the standard chemotherapy agent Doxorubicin, supported by representative experimental data and detailed protocols.

Overall Validation Workflow

The validation of a novel kinase inhibitor follows a multi-step process, beginning with biochemical assays to confirm direct target engagement and progressing to cell-based assays to determine cellular potency and mechanism of action.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanism of Action p1_start Synthesize Novel This compound Derivative (BPN-X) p1_assay Biochemical Kinase Assay (e.g., ADP-Glo) p1_start->p1_assay p1_end Determine IC50 (Target Potency) p1_assay->p1_end p2_start Select Relevant Cancer Cell Line p1_end->p2_start Proceed if potent p2_assay Cell Viability Assay (e.g., MTT Assay) p2_start->p2_assay p2_end Determine IC50 (Cellular Potency) p2_assay->p2_end p3_start Treat Cells with BPN-X at IC50 p2_end->p3_start Proceed if active p3_assay Western Blot Analysis p3_start->p3_assay p3_end Confirm Inhibition of Downstream Signaling p3_assay->p3_end

Caption: General experimental workflow for novel kinase inhibitor validation.

Biochemical Potency: Kinase Inhibition Assay

The initial step is to determine the direct inhibitory effect of the novel compound on the target kinase. A biochemical assay measures the compound's ability to block the enzymatic activity of purified kinase protein.

Comparative Data: In Vitro BTK Inhibition

The following table summarizes the hypothetical in vitro potency of our novel derivative, BPN-X, compared to three FDA-approved BTK inhibitors.[1] Potency is measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates a more potent inhibitor.

CompoundTarget KinaseAssay TypeIC50 (nM)
BPN-X (Hypothetical) BTKADP-Glo12.5 ± 1.8
Ibrutinib (Standard)BTKADP-Glo5.3 ± 0.7
Acalabrutinib (Standard)BTKADP-Glo3.1 ± 0.5
Zanubrutinib (Standard)BTKADP-Glo1.9 ± 0.4
Experimental Protocol: BTK Biochemical Assay

This protocol outlines an in vitro assay to measure the inhibitory activity of a compound against the BTK enzyme.[1]

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., BPN-X, Ibrutinib) in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant BTK enzyme and a suitable peptide substrate to their final concentrations in the assay buffer.

  • Reaction Initiation: In a 384-well plate, combine the test compound, BTK enzyme, and the peptide substrate. Initiate the kinase reaction by adding ATP.

  • Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay kit (Promega) is a common method where the remaining ATP is depleted, and the produced ADP is converted into a luminescent signal.

  • Data Analysis: Measure the luminescent signal using a plate reader. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cellular Activity: Cytotoxicity Assay

After confirming biochemical potency, the next step is to assess the compound's effect in a cellular context. A cytotoxicity assay measures the ability of the compound to reduce the viability of cancer cells that rely on the target kinase for survival.

Comparative Data: Cytotoxicity in Cancer Cell Lines

This table presents hypothetical cytotoxicity data for BPN-X against the HCT116 colon cancer cell line, compared to the standard chemotherapeutic drug, Doxorubicin.

CompoundCell LineAssay TypeIC50 (µM)
BPN-X (Hypothetical) HCT116MTT Assay4.2 ± 0.5
Doxorubicin (Standard)HCT116MTT Assay0.9 ± 0.1
Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3]

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., BPN-X) and a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[2][3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[2]

Mechanism of Action: Target Engagement in a Signaling Pathway

To confirm that the compound's cytotoxic effects are due to the inhibition of the intended target, it is crucial to analyze the downstream signaling pathway. For a BTK inhibitor, this involves measuring the phosphorylation of its downstream substrates.

Signaling Pathway: Simplified BTK Signaling

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is activated and phosphorylates downstream targets like PLCγ2, leading to calcium mobilization and activation of transcription factors that promote cell survival and proliferation. A successful BTK inhibitor would block this cascade.

G BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Activation BTK BTK LYN->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates pPLCG2 p-PLCγ2 PLCG2->pPLCG2 Ca_Flux Calcium Flux & Downstream Events pPLCG2->Ca_Flux Proliferation Cell Proliferation & Survival Ca_Flux->Proliferation BPN_X BPN-X BPN_X->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing BTK.

Experimental Protocol: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.

  • Cell Culture and Treatment: Grow cells in 6-well plates until they reach 70-80% confluency. Treat the cells with the test compound at its IC50 concentration for a desired time (e.g., 24 hours).[2]

  • Protein Extraction: Wash the cells twice with ice-cold PBS and lyse them using RIPA buffer. Collect the supernatant containing the cellular proteins after centrifugation.[2]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[2]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated target (e.g., p-BTK, p-PLCγ2) and the total protein as a loading control (e.g., total BTK, GAPDH).

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (like HRP). Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the phosphorylated protein signal in the treated sample compared to the control would confirm target engagement.

References

Assessing the Stability of 5-Bromonicotinonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and reactivity of building blocks like 5-Bromonicotinonitrile is paramount for successful synthetic endeavors. This guide provides a comprehensive comparison of its performance under various common reaction conditions, supported by experimental data and detailed protocols.

This compound is a versatile organic compound featuring a pyridine ring substituted with a bromine atom and a cyano group.[1] This structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[2] However, the presence of these two reactive functional groups also necessitates a thorough understanding of its stability to ensure optimal reaction outcomes and avoid unwanted side reactions.

General Stability and Physicochemical Properties

Under standard conditions, this compound is a white to pale yellow crystalline solid.[2][3] It is generally stable and can be stored for extended periods in a suitable environment, though prolonged exposure to high temperatures or UV radiation may compromise its integrity.[2] It is soluble in various organic solvents but has low solubility in water.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₃BrN₂
Molecular Weight 183.01 g/mol
Appearance White crystalline powder
Melting Point 103-107 °C
Boiling Point ~228.8 °C at 760 mmHg
Density ~1.72 g/cm³
Solubility Soluble in various organic solvents, insoluble in water.

Sources:[1][4][5][6]

Table 2: Estimated Solubility Profile of this compound

SolventEstimated SolubilityType
Dimethylformamide (DMF) HighPolar aprotic
Dimethyl sulfoxide (DMSO) HighPolar aprotic
Acetone Moderate to HighPolar aprotic
Acetonitrile ModeratePolar aprotic
Ethanol ModeratePolar protic
Methanol ModeratePolar protic
Dichloromethane (DCM) Moderate to LowHalogenated
Chloroform Moderate to LowHalogenated
Tetrahydrofuran (THF) ModerateAprotic ether
Ethyl Acetate Low to ModerateEster
Toluene LowNonpolar aromatic
Hexane Low / InsolubleNonpolar aliphatic

Source: Based on data for structurally similar compounds.[3]

Stability Under Diverse Reaction Conditions

The reactivity of this compound is largely dictated by its two primary functional groups: the bromine atom, which is susceptible to displacement and participation in cross-coupling reactions, and the nitrile group, which can undergo hydrolysis or reduction.

Hydrolytic Stability (pH Effects)

The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid or amide derivatives.[1][3]

  • Acidic Conditions: Strong acids like concentrated sulfuric acid can catalyze the hydrolysis of the nitrile group. The reaction is initiated by the protonation of the nitrogen atom, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. Careful temperature control is necessary to prevent decomposition.[1]

  • Basic Conditions: The nitrile group can also be hydrolyzed under basic conditions, for instance, using sodium hydroxide or potassium hydroxide in an aqueous medium.[1] Temperatures for this transformation can range from ambient to 100°C.[1]

While generally stable at neutral pH, prolonged exposure to strong acids or bases should be avoided if the integrity of the nitrile group is to be maintained.[3]

Thermal Stability

This compound is a solid with a melting point of 103-107°C and a boiling point of approximately 228.8°C.[1][4] It is considered stable under normal circumstances.[2] However, in the context of reactions requiring elevated temperatures, such as palladium-catalyzed couplings which can run at 80-120°C, the potential for thermal degradation should be considered, although it is generally stable within this range.[1]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the electron-deficient pyridine ring is a good leaving group and can be displaced by various nucleophiles.[1] This reaction is a cornerstone of its utility in synthesis.

  • Common Nucleophiles: Primary and secondary amines, alkoxides, and thiolates are effective nucleophiles for displacing the bromine atom.[1]

  • Reaction Conditions: These reactions typically require polar aprotic solvents like DMF or DMSO and temperatures ranging from 80 to 120°C.[1] Under these conditions, yields of 65-85% are commonly achieved.[1]

The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen facilitates this nucleophilic aromatic substitution.

Stability and Performance in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. The electron-withdrawing character of the molecule generally accelerates the oxidative addition step, which is often rate-limiting.[1][7] This allows for the use of milder conditions compared to electron-rich aryl bromides.[1]

Table 3: Comparison of Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions with this compound and Analogs

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Arylboronic AcidPd(dppf)Cl₂ or Pd(PPh₃)₄Na₂CO₃, K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene, DMF80-110
Buchwald-Hartwig Amine (e.g., Morpholine)Pd₂(dba)₃ / XantPhosCs₂CO₃, NaOtBuToluene, Dioxane100-110
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp. - 50

Sources:[8][9][10][11][12][13]

  • Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds with boronic acids. For 5-bromonicotinic acid, a close analog, reactions with various arylboronic acids proceed efficiently at 80-100°C in solvents like DMF with bases such as K₃PO₄.[8] The electron-withdrawing nature of the substituents on the pyridine ring facilitates the rate-limiting oxidative addition step.[7]

  • Buchwald-Hartwig Amination: This method forms C-N bonds with amines. Typical conditions involve a palladium catalyst with a specialized phosphine ligand (e.g., XantPhos) and a strong base like cesium carbonate or sodium tert-butoxide, often in solvents like toluene or dioxane at elevated temperatures.[9][10][14][15]

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, this reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11][16] For analogous substrates, these reactions can often be run under mild conditions, sometimes even at room temperature.[10][12]

Stability to Reduction

The nitrile group in this compound can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1] This transformation requires anhydrous conditions. The bromine atom is generally stable under these conditions, allowing for selective reduction of the nitrile.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of an arylboronic acid with this compound.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Place the flask in a preheated oil bath at 80-100°C and stir vigorously.

  • Monitoring: Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Below are diagrams illustrating key workflows and mechanisms relevant to the stability and reactivity of this compound.

G Workflow for Assessing Chemical Stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution of this compound B Aliquot into Vials for Different Stress Conditions A->B C Thermal (e.g., 40°C, 60°C, 80°C) B->C D Hydrolytic (pH 4, 7, 9) B->D E Photolytic (UV/Vis Light Exposure) B->E F Sample at Time Intervals (0, 6, 12, 24 hr) C->F D->F E->F G Analyze by HPLC/LC-MS F->G H Quantify Remaining This compound G->H I Identify Degradation Products G->I J Determine Degradation Kinetics and Pathway H->J I->J

Caption: A typical workflow for assessing the stability of a chemical compound.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling cluster_cycle Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)(Br)L2 Pd0->OA_Complex TM_Complex Ar-Pd(II)(R)L2 OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Product (Ar-R) TM_Complex->Product ArBr This compound (Ar-Br) ArBr->OA_Complex Oxidative Addition BoronicAcid R-B(OH)2 BoronicAcid->TM_Complex Base Base (e.g., K2CO3) Base->TM_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination cluster_cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)(Br)L Pd0->OA_Complex Amine_Complex [Ar-Pd(II)(NHR'R'')L]+ OA_Complex->Amine_Complex Amine Coordination OA_Complex->Amine_Complex Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Complex->Amido_Complex Deprotonation Amine_Complex->Amido_Complex Amido_Complex->Pd0 Reductive Elimination Amido_Complex->Pd0 Product Product (Ar-NR'R'') Amido_Complex->Product ArBr This compound (Ar-Br) ArBr->OA_Complex Oxidative Addition Amine Amine (HNR'R'') Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparison with Alternatives

The reactivity of the C-Br bond in this compound is a key determinant of its utility. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > OTf > Br >> Cl.[13] Therefore, this compound offers a good balance of reactivity and stability, being more reactive than the corresponding chloro-derivative, which often requires more forcing conditions or specialized catalyst systems.

In the context of nucleophilic aromatic substitution, the reactivity of a leaving group is influenced by the electron-withdrawing nature of the ring. For phthalonitriles, which are structurally related, the bromo group has been shown to be highly mobile in SNAr reactions, sometimes even more so than a nitro group depending on the nucleophile and conditions.[17]

Conclusion

This compound is a robust and versatile building block for chemical synthesis. Its stability is well-characterized, being generally stable under standard storage conditions but reactive under specific, controlled protocols. The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, while the bromine atom is readily displaced by nucleophiles and serves as an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. By understanding these stability and reactivity profiles, researchers can effectively harness the synthetic potential of this compound to construct complex molecular architectures for drug discovery and materials science.

References

kinetic studies of 5-Bromonicotinonitrile in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Studies of 5-Bromonicotinonitrile in Palladium-Catalyzed Reactions

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is crucial for optimizing synthetic routes and scaling up chemical processes. This compound is a versatile building block in the synthesis of pharmaceuticals and functional materials. Its reactivity in palladium-catalyzed cross-coupling reactions is of significant interest. This guide provides a comparative overview of the kinetic studies of this compound in three major classes of palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation reactions. While direct comparative kinetic data for this compound is not extensively available in the public domain, this guide extrapolates from studies on analogous bromopyridine systems to provide a framework for researchers to conduct their own kinetic analyses.

General Principles of Palladium-Catalyzed Cross-Coupling Kinetics

The kinetics of palladium-catalyzed cross-coupling reactions are governed by the rates of the three elementary steps in the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination.[1][2] The rate-determining step can vary depending on the specific reactants, catalyst, ligands, and reaction conditions. For bromopyridines like this compound, the oxidative addition of the C-Br bond to the Pd(0) complex is often a critical step. The general reactivity trend for the oxidative addition of halopyridines follows the order of I > Br > Cl.[3]

Comparative Kinetic Analysis

The following sections provide a qualitative comparison of the expected kinetic behavior of this compound in different palladium-catalyzed reactions. This comparison is based on established mechanistic principles and data from similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[4] The catalytic cycle involves the oxidative addition of the aryl halide, transmetalation with an organoboron reagent, and reductive elimination.[2] For electron-deficient aryl bromides like this compound, the oxidative addition is generally facile. The transmetalation step is often the rate-determining step and its rate can be influenced by the choice of base, solvent, and the nature of the boronic acid or ester.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds.[6] The mechanism involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination.[6][7] The rate-determining step can be either the oxidative addition or the reductive elimination, depending on the specific ligand and substrates used.[6] The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step.[8]

Cyanation

Palladium-catalyzed cyanation introduces a nitrile group, which is a valuable synthetic handle.[9][10] The reaction mechanism is similar to other cross-coupling reactions, but it can be complicated by the ability of the cyanide anion to poison the palladium catalyst.[11] The choice of the cyanide source (e.g., KCN, NaCN, Zn(CN)₂, or K₄[Fe(CN)₆]) and the use of additives can significantly impact the reaction kinetics and overall efficiency.[9][12] Kinetic studies have shown that additives can eliminate induction periods and affect the rate-limiting step.[12]

Data Presentation

While specific rate constants for this compound are not available from the initial search, the following table provides a template for researchers to populate with their own experimental data. The table includes entries for analogous bromopyridine substrates to provide a baseline for comparison.

Table 1: Comparison of Kinetic Parameters for Palladium-Catalyzed Reactions of Bromopyridines

Reaction TypeSubstrateCatalyst System (Catalyst/Ligand)BaseSolventRate Constant (k)Rate-Determining Step (Proposed)Reference
Suzuki-Miyaura4-BromopyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OData to be determinedTransmetalation[3]
Buchwald-Hartwig3-BromopyridinePd₂(dba)₃ / XPhosNaOtBuTolueneData to be determinedReductive Elimination[6]
CyanationBromobenzenePd(PPh₃)₄-DMFData to be determinedOxidative Addition/Transmetalation[12]

Experimental Protocols

The following are detailed protocols for conducting . These protocols are designed to be monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 1: Kinetic Study of Suzuki-Miyaura Coupling

Objective: To determine the reaction rate and kinetic order of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Internal standard (e.g., dodecane)

  • Reaction monitoring equipment (GC-MS or HPLC)

Procedure:

  • Catalyst Pre-formation (Recommended): In a glovebox, dissolve the palladium precursor and phosphine ligand in a small amount of the reaction solvent and stir for 15-30 minutes.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the internal standard.

  • Add the anhydrous solvent to the vessel.

  • Initiation and Monitoring: Heat the mixture to the desired temperature.

  • Initiate the reaction by injecting the pre-formed catalyst solution.

  • At specified time intervals, withdraw aliquots from the reaction mixture, quench them (e.g., with a saturated NH₄Cl solution), and extract with an appropriate organic solvent.

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting material and product over time.

Protocol 2: Kinetic Study of Buchwald-Hartwig Amination

Objective: To investigate the kinetics of the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Palladium precatalyst (e.g., G3-XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Internal standard

  • Reaction monitoring equipment (GC-MS or HPLC)

Procedure:

  • Reaction Setup: In a glovebox, add this compound, the palladium precatalyst, the base, and the internal standard to an oven-dried reaction tube.

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe.

  • Initiation and Monitoring: Place the reaction tube in a preheated oil bath or heating block.

  • At specified time intervals, withdraw aliquots and quench them (e.g., by diluting with a known volume of a suitable solvent).

  • Analyze the aliquots by GC or HPLC to monitor the disappearance of the starting material and the formation of the product.

Protocol 3: Kinetic Study of Cyanation

Objective: To evaluate the kinetics of the palladium-catalyzed cyanation of this compound.

Materials:

  • This compound

  • Cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O)[11]

  • Palladium precatalyst (e.g., a third-generation palladacycle precatalyst)[13]

  • Solvent (e.g., dioxane/water mixture)

  • Internal standard

  • Reaction monitoring equipment (GC-MS or HPLC)

Procedure:

  • Reaction Setup: To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst and the cyanide source.[13]

  • Add this compound and the internal standard.

  • Seal the tube with a Teflon-lined screw-cap septum and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Initiation and Monitoring: Place the sealed tube in a preheated heating block.

  • At specified time intervals, carefully withdraw aliquots and quench them.

  • Analyze the quenched samples by GC or HPLC to determine the reaction progress.

Mandatory Visualization

The following diagrams illustrate the general workflows for the kinetic studies described above.

Suzuki_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Catalyst Pre-formation (Pd Precursor + Ligand) D Initiate with Catalyst A->D B Reaction Mixture Prep (this compound, Boronic Acid, Base, Int. Std.) C Add Solvent & Heat B->C C->D E Withdraw & Quench Aliquots D->E F GC/HPLC Analysis E->F G Kinetic Data Plotting F->G

Caption: Workflow for a kinetic study of the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Kinetics_Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Combine Reactants (this compound, Pd Precatalyst, Base, Int. Std.) B Add Solvent & Amine A->B C Heat to Reaction Temp B->C D Withdraw & Quench Aliquots C->D E GC/HPLC Analysis D->E F Determine Rate Law E->F

Caption: Workflow for a kinetic study of the Buchwald-Hartwig amination.

Cyanation_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Combine Solids (this compound, Pd Precatalyst, Cyanide Source, Int. Std.) B Inert Atmosphere (Evacuate & Backfill) A->B C Add Solvent & Heat B->C D Withdraw & Quench Aliquots C->D E GC/HPLC Analysis D->E F Compare Reaction Profiles E->F

Caption: Workflow for a kinetic study of the palladium-catalyzed cyanation.

References

spectroscopic data for novel compounds synthesized from 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Spectroscopic Data of Novel Compounds Synthesized from 5-Bromonicotinonitrile

For researchers, scientists, and drug development professionals, this compound serves as a versatile starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides a comparative overview of spectroscopic data for select novel compounds derived from this compound, alongside alternative compounds. Detailed experimental protocols and visual representations of synthetic pathways are included to support research and development efforts.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, and IR) for a selection of compounds synthesized from precursors related to this compound and relevant comparator molecules. This data is crucial for the structural elucidation and characterization of novel synthetic compounds.

Table 1: ¹H NMR Spectroscopic Data

Compound NameSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
2-Amino-4,6-diphenylnicotinonitrile-8.03 (dd, J = 7.9, 1.8 Hz, 2H), 7.67 (dd, J = 7.9, 1.7 Hz, 2H), 7.55 (q, J = 7.7, 7.0 Hz, 3H), 7.52–7.49 (m, 3H), 7.25 (s, 1H), and 5.38 (s, 2H)[1]
2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile-8.02 (d, J = 8.8 Hz, 2H), 7.66 (d, J = 6.9 Hz, 2H), 7.57–7.51 (m, 3H), 7.19 (s, 1H), 7.03–7.00 (m, 2H), 5.34 (s, 2H), and 3.90 (s, 4H)[1]
Methyl 4-bromo-6-methylnicotinate-8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H)[1]
5-Bromonicotinic acid-¹H NMR data available[2]
2-Bromo-5-cyanopyridine-¹H NMR data available[3]

Table 2: ¹³C NMR Spectroscopic Data

Compound NameSolventChemical Shifts (δ, ppm)Reference
2-Amino-4,6-diphenylnicotinonitrile-160.23, 159.85, 155.15, 137.96, 136.95, 130.22, 129.85, 128.97, 128.83, 128.19, 127.34, 117.15, 111.32, and 88.33[1]
2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile-161.49, 160.19, 159.34, 154.94, 137.11, 130.36, 129.76, 128.93, 128.86, 128.17, 117.35, 114.18, 110.49, 87.45, and 55.44[1]
Methyl 4-bromo-6-methylnicotinate-164.62, 162.43, 151.43, 132.95, 128.65, 124.61, 52.46, 24.00[1]

Table 3: Infrared (IR) Spectroscopy Data

Compound/Functional GroupWavenumber (cm⁻¹)IntensityVibrational AssignmentReference
6-Bromonicotinonitrile3100 - 3000MediumAromatic C-H stretching (pyridine ring)[4]
2240 - 2220StrongC≡N stretching (nitrile group)[4]
1600 - 1585MediumC=C stretching (in-ring, aromatic)[4]
1500 - 1400MediumC=C and C=N stretching (in-ring, aromatic)[4]
~1100MediumC-Br stretching[4]
900 - 675StrongC-H out-of-plane bending[4]
5-Bromonicotinic acid--IR spectrum available[5]
5-Bromo-3-nitropyridine-2-carbonitrile--ATR-IR spectrum available[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for both the synthesis of novel compounds and the acquisition of spectroscopic data.

Synthesis Protocol: Suzuki Cross-Coupling for Novel Pyridine Derivatives

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives and can be modified for reactions using this compound.[7]

Materials:

  • This compound (or related 5-bromopyridine derivative)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Toluene and Water (solvent system)

Procedure:

  • In a round-bottom flask, combine the 5-bromopyridine derivative (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • De-gas the flask by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired novel pyridine derivative.

Spectroscopic Analysis Protocol: NMR Spectroscopy

The following is a standard protocol for acquiring high-quality NMR spectra for nicotinonitrile derivatives.[1]

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-5 seconds.[1]

  • ¹³C NMR: Acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of 0 to 220 ppm, and an appropriate relaxation delay.[1]

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Visualizing Synthetic and Analytical Workflows

Graphical representations of experimental workflows and signaling pathways provide a clear and concise understanding of the processes involved.

Synthesis_Workflow cluster_synthesis Synthesis A This compound C Suzuki Coupling (Pd Catalyst, Base, Solvent) A->C B Arylboronic Acid B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Pure Novel Compound E->F

Caption: Synthetic workflow for novel compounds from this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis start Synthesized Compound prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms data Spectroscopic Data (Spectra, Shifts, m/z) nmr->data ir->data ms->data elucidation Structural Elucidation data->elucidation

Caption: Workflow for spectroscopic characterization of synthesized compounds.

References

A Comparative Study of Ligands for the Buchwald-Hartwig Amination of 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal ligand for the C-N cross-coupling of 5-bromonicotinonitrile, a key building block in pharmaceutical synthesis.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance. For drug development professionals, the strategic amination of heteroaromatic halides like this compound is of paramount importance, as the resulting aminopyridine scaffolds are prevalent in a wide array of biologically active molecules. The success of this transformation, however, is critically dependent on the choice of the ancillary ligand that coordinates to the palladium catalyst. This guide provides an objective comparison of the performance of various phosphine-based and N-heterocyclic carbene (NHC) ligands for the Buchwald-Hartwig amination of this compound, supported by experimental data to facilitate informed ligand selection.

Performance Comparison of Ligands

The selection of an appropriate ligand is crucial for optimizing reaction yields, minimizing reaction times, and ensuring broad substrate scope. The performance of several commonly employed phosphine and NHC ligands in the amination of this compound with various amines is summarized in the table below. The data highlights the general trend that bulky, electron-rich biarylphosphine ligands and specific N-heterocyclic carbene ligands often provide superior results for this electron-deficient pyridine substrate.

LigandAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phosphine Ligands
XantphosMorpholineCs₂CO₃Toluene11018~95%[1]
XPhosAnilineNaOtBuToluene10012High[2]
RuPhosHexylamineNaOtBuDioxane10016High[3]
BrettPhosPrimary AminesLiHMDSToluene80-10012-24High[3]
BINAPSecondary AminesNaOtBuToluene10016Moderate-High[4]
NHC Ligands
PEPPSI-IPrPiperidineK₂CO₃DME11016High[5]

Note: Yields are reported as "High" when specific quantitative data for this compound was not available but literature suggests excellent performance for similar bromopyridine substrates. Researchers should consider this table as a guideline for initial screening.

Experimental Protocols

Detailed methodologies for the Buchwald-Hartwig amination of this compound using representative high-performing ligands are provided below. These protocols can be adapted for specific amine coupling partners and further optimized as needed.

Protocol 1: Amination using Xantphos Ligand

This protocol is adapted from a procedure for the amination of the closely related 6-bromonicotinonitrile.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer/hotplate

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, this compound, and morpholine to the reaction vessel.

  • Seal the tube and heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-morpholinonicotinonitrile.

Protocol 2: Amination using XPhos Ligand

This general protocol is based on the established effectiveness of XPhos for the amination of aryl bromides, including bromopyridines.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer/hotplate

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(dba)₂, XPhos, and sodium tert-butoxide to a dry Schlenk flask.

  • Add anhydrous toluene, followed by this compound and aniline.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Amination using PEPPSI-IPr Precatalyst

This protocol utilizes a well-defined and air-stable Pd-NHC precatalyst, which can simplify reaction setup.[5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Piperidine (1.5 mmol, 1.5 equiv)

  • PEPPSI-IPr catalyst (--INVALID-LINK--palladium(II) dichloride) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,2-Dimethoxyethane (DME) (4 mL)

  • Sealed reaction vessel

  • Magnetic stirrer/hotplate

Procedure:

  • To a sealed reaction vessel, add this compound, piperidine, PEPPSI-IPr catalyst, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DME via syringe.

  • Seal the vessel and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction is generally complete within 16 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

G Experimental Workflow for Ligand Screening cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_decision Optimization prep_reagents Prepare Stock Solutions (Aryl Halide, Amine, Base) dispense Dispense Reagents into Reaction Vials/Plate prep_reagents->dispense prep_catalyst Prepare Catalyst/Ligand Stock Solutions prep_catalyst->dispense seal_heat Seal Vials and Heat with Stirring dispense->seal_heat quench Quench Reaction and Prepare for Analysis seal_heat->quench analyze Analyze by GC-MS/LC-MS to Determine Yield quench->analyze evaluate Evaluate Ligand Performance analyze->evaluate optimize Select Optimal Ligand for Further Optimization/Scale-up evaluate->optimize G Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) pd_amido L-Pd(II)(Ar)(NR'R'') pd_complex->pd_amido Amine Coordination & Deprotonation (HNR'R'', Base) pd_amido->pd0 Reductive Elimination product Ar-NR'R'' pd_amido->product

References

Safety Operating Guide

Personal protective equipment for handling 5-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromonicotinonitrile

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like this compound is paramount. This guide provides essential, immediate safety and logistical information, including a detailed operational plan and disposal procedures to ensure a safe laboratory environment and regulatory compliance.

Hazard and Safety Summary

This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Adherence to proper safety protocols is crucial to minimize risk.

ParameterValue/InstructionCitation
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][2]
Primary Disposal Route Dispose of contents/container to an approved hazardous waste disposal plant.[2][3]
Prohibited Disposal Methods Do not dispose of down the drain, in regular trash, or by intentional evaporation.[3]
Waste Classification Hazardous Chemical Waste (likely classified as toxic and irritant).[3]
Recommended Final Disposal Incineration at a permitted hazardous waste incineration facility.[3]
Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure.[4][5]

Protection TypeSpecific EquipmentPurpose & GuidelinesCitation
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be required for splash risks.Must be tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[2][5]
Hand Protection Appropriate protective gloves (e.g., Nitrile or Butyl rubber).Select gloves based on an evaluation of skin hazards, duration of use, and chemical resistance.[5]
Body Protection Laboratory coat or appropriate protective clothing.Prevents skin exposure. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[2][5]
Respiratory Protection Use only in a well-ventilated area or outdoors. If ventilation is inadequate, dust is generated, or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.A certified chemical fume hood should be used for all handling procedures to avoid inhalation of dust or vapors.[2][3][5]
Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential for safety.

Preparation:

  • Read the Safety Data Sheet (SDS) thoroughly before starting work.

  • Ensure all necessary PPE is available and in good condition.[5]

  • Verify that a chemical fume hood is certified and functioning correctly.

  • Locate the nearest eyewash station and safety shower before beginning work.[2][5]

Handling:

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[3][4]

  • Avoid all personal contact, including inhalation of dust.[5]

  • Minimize dust generation and accumulation.[5]

  • Do not eat, drink, or smoke in the handling area.[2][5]

Storage:

  • Store this compound in a tightly closed container.[2]

  • Keep in a dry, cool, and well-ventilated place.[2][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6]

  • The storage area should be secure and accessible only to authorized personnel.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Carefully collect solid this compound waste (e.g., residual powder, contaminated weigh boats) using appropriate tools like a spatula or brush. Place the solid waste into a designated, clearly labeled "Hazardous Waste" container for halogenated organic compounds. Avoid generating dust during transfer.[3]

  • Contaminated Labware and Debris: Disposable items such as gloves and absorbent pads that are contaminated with this compound must be disposed of as hazardous waste. Place these items in the same designated hazardous waste container.[3]

  • Rinsate from Cleaning: When cleaning non-disposable labware, triple rinse with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate in a separate, clearly labeled "Halogenated Organic Solvent Waste" container. Do not pour the rinsate down the drain.[3]

Waste Container Labeling and Storage:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Toxic," "Irritant").[7]

  • Ensure the date of waste accumulation is clearly marked on the container.

  • Store the sealed container in a designated and well-ventilated satellite accumulation area, away from incompatible materials. The storage area must have secondary containment.[3]

Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup for the waste.[3]

  • Follow their specific instructions for preparing the container for transport and for completing any required waste manifest documentation.

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Management & Disposal prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Fume Hood & Safety Equipment prep2->prep3 handle1 Weigh & Transfer prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Segregate Waste handle2->clean1 Experiment Complete clean2 Clean Labware clean1->clean2 disp1 Label & Store Waste Container clean1->disp1 Waste Ready for Storage clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 disp2 Arrange for Professional Disposal disp1->disp2

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromonicotinonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromonicotinonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.